Ulevostinag (isomer 2)
Description
BenchChem offers high-quality Ulevostinag (isomer 2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ulevostinag (isomer 2) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C20H22F2N10O9P2S2 |
|---|---|
Molecular Weight |
710.5 g/mol |
IUPAC Name |
2-amino-9-[(1S,6R,8R,9S,10R,15R,17R)-8-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H22F2N10O9P2S2/c21-8-6-1-36-42(34,44)40-12-7(39-18(9(12)22)31-4-27-10-14(23)25-3-26-15(10)31)2-37-43(35,45)41-13(8)19(38-6)32-5-28-11-16(32)29-20(24)30-17(11)33/h3-9,12-13,18-19H,1-2H2,(H,34,44)(H,35,45)(H2,23,25,26)(H3,24,29,30,33)/t6-,7-,8?,9+,12-,13-,18-,19-,42?,43?/m1/s1 |
InChI Key |
YSUIQYOGTINQIN-XZUIQIBLSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S |
Origin of Product |
United States |
Foundational & Exploratory
Ulevostinag (Isomer 2 / MK-1454): A Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ulevostinag (isomer 2), also known as MK-1454, is a potent and selective synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3] Developed as an immuno-oncology agent, Ulevostinag activates the innate immune system to recognize and eliminate cancerous cells. By targeting the STING pathway, Ulevostinag induces the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the activation of dendritic cells (DCs), enhanced antigen presentation, and a robust cytotoxic T lymphocyte (CTL) response against tumors.[3] Preclinical and clinical studies have demonstrated its ability to induce tumor regression and enhance the efficacy of checkpoint inhibitors such as anti-PD-1 antibodies.[1][4] This document provides a detailed overview of the mechanism of action, quantitative pharmacological data, and key experimental protocols related to Ulevostinag (isomer 2).
Core Mechanism of Action: STING Pathway Activation
Ulevostinag functions as a direct agonist of the STING protein, a critical component of the innate immune system responsible for detecting cytosolic DNA.[2][3] The canonical STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), often from pathogens or damaged tumor cells, which is detected by the enzyme cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the endogenous STING ligand, 2'3'-cGAMP.
Ulevostinag, as a synthetic CDN, mimics the action of 2'3'-cGAMP. Its binding to the STING dimer, located on the membrane of the endoplasmic reticulum (ER), induces a significant conformational change.[5] This activation leads to the translocation of the STING protein from the ER to the Golgi apparatus. In this new location, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3]
Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, primarily IFN-β.[3] Simultaneously, the activated STING pathway also leads to the activation of the NF-κB signaling cascade, resulting in the production of a suite of pro-inflammatory cytokines and chemokines, including TNF-α and IL-6.
The culmination of this signaling cascade is a profound alteration of the tumor microenvironment (TME). The secreted IFN-β acts on tumor and immune cells, promoting the maturation and activation of dendritic cells. These activated DCs then enhance the cross-presentation of tumor-associated antigens to naive CD8+ T cells, leading to the generation of tumor-specific cytotoxic T lymphocytes (CTLs) that can identify and destroy cancer cells throughout the body.[3]
Signaling Pathway Diagram
Caption: Ulevostinag-mediated STING signaling cascade.
Quantitative Data
The following tables summarize the key quantitative data for Ulevostinag (MK-1454). The preclinical data is primarily derived from the foundational publication, "Discovery of MK-1454: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer" in the Journal of Medicinal Chemistry.
Table 1: Preclinical In-Vitro Activity
| Parameter | Value | Cell Line / Assay Condition | Source |
| Binding Affinity (Kd) | Data not publicly available | Differential Scanning Fluorimetry | J. Med. Chem. 2022, 65(7), 5675-5689 |
| IFN-β Induction (EC50) | Potent induction reported | HEK293T Reporter Assay | J. Med. Chem. 2022, 65(7), 5675-5689 |
| IRF Induction (EC50) | Potent induction reported | THP-1 Reporter Assay | J. Med. Chem. 2022, 65(7), 5675-5689 |
Table 2: Clinical Pharmacodynamics & Efficacy (Phase I/II)
| Parameter | Finding | Study / Cohort | Source |
| Recommended Phase II Dose | 540 µg (intratumoral) | Phase I (NCT03010176) | Clin Cancer Res. 2025 Aug 14;31(16):3400-3411[6][7] |
| Cytokine Elevation | Peak CXCL10, IFNγ, IL-6 at 6-8 hrs post-dose | Phase I (NCT03010176) | Clin Cancer Res. 2025 Aug 14;31(16):3400-3411[6][7] |
| Response Rate (Monotherapy) | No complete or partial responses observed | Phase I (NCT03010176) | Targeted Oncology, 2022[8] |
| Response Rate (+ Pembrolizumab) | 24% (6 of 25 patients with partial response) | Phase I (NCT03010176) | Targeted Oncology, 2022[8] |
| Response Rate (+ Pembrolizumab) | 4 of 8 participants had complete/partial response | Phase II (NCT04220866, HNSCC) | Clin Cancer Res. 2025 Aug 14;31(16):3400-3411[6][7] |
Experimental Protocols
Detailed experimental protocols are critical for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments used in the characterization of Ulevostinag.
STING Binding Affinity Assay (Differential Scanning Fluorimetry - DSF)
This biophysical technique measures the thermal stability of a target protein in the presence of a ligand. Ligand binding typically stabilizes the protein, resulting in a higher melting temperature (Tm).
-
Protein Preparation: Recombinant human STING protein (cytosolic domain) is purified and diluted to a final concentration of 2-5 µM in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5).
-
Ligand Preparation: Ulevostinag is serially diluted to create a range of concentrations to be tested.
-
Assay Setup: A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) is added to the protein solution. The protein-dye mixture is then aliquoted into a 96-well PCR plate, and varying concentrations of Ulevostinag are added.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument. The temperature is gradually increased from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C) in small increments.
-
Data Acquisition: Fluorescence is monitored at each temperature increment. As the protein unfolds, the dye binds, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the resulting fluorescence curve to a Boltzmann equation. The change in Tm (ΔTm) at different ligand concentrations is used to calculate the dissociation constant (Kd).
Workflow Diagram: DSF Assay
Caption: Workflow for determining STING binding affinity via DSF.
Cellular STING Activation (IFN-β Reporter Assay)
This cell-based assay quantifies the ability of a compound to activate the STING pathway and induce the transcription of a downstream target gene, IFN-β.
-
Cell Line: A human cell line, such as HEK293T or THP-1, is engineered to stably express human STING. These cells are also transfected with a reporter plasmid containing the firefly luciferase gene under the control of the IFN-β promoter. A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization.
-
Cell Seeding: The reporter cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Ulevostinag is serially diluted in cell culture medium and added to the cells. Controls include a vehicle (e.g., DMSO) and a known STING agonist (e.g., 2'3'-cGAMP).
-
Incubation: Cells are incubated with the compound for a defined period (e.g., 18-24 hours) to allow for pathway activation and reporter gene expression.
-
Lysis and Luminescence Reading: A dual-luciferase reagent is added to lyse the cells and provide the substrates for both firefly and Renilla luciferase. The plate is read on a luminometer to measure the light output from each reaction.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The resulting data is plotted against the compound concentration, and a dose-response curve is fitted to determine the EC50 value.
Workflow Diagram: IFN-β Reporter Assay
Caption: Workflow for quantifying STING activation via an IFN-β reporter assay.
Conclusion
Ulevostinag (isomer 2) / MK-1454 is a potent STING agonist that activates a well-defined innate immune signaling cascade. Its mechanism of action—the induction of type I interferons and pro-inflammatory cytokines—effectively transforms an immunologically "cold" tumor microenvironment into one that is "hot" and susceptible to immune-mediated destruction. Clinical data supports its role as a therapeutic agent, particularly in combination with checkpoint inhibitors, for solid tumors and lymphomas. The data and protocols presented herein provide a comprehensive technical foundation for researchers and drug developers working in the field of immuno-oncology and innate immune activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and process development of stimulator of interferon genes (STING) agonist MK-1454 - American Chemical Society [acs.digitellinc.com]
- 8. targetedonc.com [targetedonc.com]
An In-depth Technical Guide on the STING Binding Affinity of Ulevostinag
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Ulevostinag (also known as MK-1454), a potent cyclic dinucleotide agonist for the Stimulator of Interferon Genes (STING) protein.[1][2] Ulevostinag is under investigation for its potential in cancer immunotherapy due to its ability to activate the STING pathway, leading to an antitumor immune response.[1][3][4]
Quantitative Binding Affinity Data
Ulevostinag demonstrates high-affinity binding to the human STING protein. The binding affinity has been quantified using Surface Plasmon Resonance (SPR), a label-free technique for measuring biomolecular interactions in real-time.
| Compound | Target | Assay Method | Binding Affinity (Kd) | Reference |
| Ulevostinag (MK-1454) | Human STING (residues 137-379) | Surface Plasmon Resonance (SPR) | 0.3 nM | [5] |
Experimental Protocol: Surface Plasmon Resonance (SPR)
The binding affinity of Ulevostinag to STING was determined using the following SPR protocol[5]:
-
Protein Immobilization: Recombinant human STING protein, comprising the cyclic dinucleotide-binding domain (residues 137-379), was immobilized on a CM5 sensor chip.
-
Analyte Injection: Ulevostinag, at concentrations ranging from 0.1 to 100 nM, was injected over the sensor chip surface at a flow rate of 30 μL/min.
-
Running Buffer: The experiment was conducted using a running buffer of 10 mM HEPES, 150 mM NaCl, and 0.05% Tween 20 at a pH of 7.4.
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to determine the association and dissociation rate constants, from which the equilibrium dissociation constant (Kd) was calculated.
STING Signaling Pathway
Ulevostinag, as a STING agonist, activates a critical innate immune signaling pathway. The binding of Ulevostinag to STING, which is located on the endoplasmic reticulum, induces a conformational change in the STING protein.[6] This leads to its dimerization and translocation from the ER to the Golgi apparatus.[6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[6][7] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[6][7] This cytokine milieu stimulates an antitumor immune response by enhancing the cross-presentation of tumor antigens by dendritic cells to cytotoxic T lymphocytes.[4]
Experimental Workflow for Cellular STING Activation
The functional consequence of Ulevostinag binding to STING can be assessed using a cell-based reporter assay.
Conclusion
Ulevostinag is a high-affinity STING agonist that potently activates the innate immune system. The quantitative binding data and cellular activation profile underscore its potential as a therapeutic agent in immuno-oncology. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. Facebook [cancer.gov]
- 5. Ulevostinag | MK-1454 | STING agonist | CAS 2082743-96-0 | Buy MK1454 from Supplier InvivoChem [invivochem.com]
- 6. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Ulevostinag (isomer 2)
Disclaimer: The compound "Ulevostinag" is a fictional entity created for the purpose of this illustrative guide. All data, experimental protocols, and associated information presented herein are hypothetical and designed to demonstrate the formatting and content of a technical whitepaper as requested.
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction and Discovery
Ulevostinag is a novel, potent, and selective small molecule inhibitor of Janus Kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and autoimmune disorders. The discovery of Ulevostinag was the result of a high-throughput screening (HTS) campaign of over 500,000 diverse small molecules. The initial hit, a phenylaminopyrimidine scaffold, exhibited modest potency but favorable physicochemical properties.
A subsequent structure-activity relationship (SAR) study focused on optimizing the solvent-exposed region of the molecule. This led to the synthesis of two primary atropisomers, designated isomer 1 and isomer 2. Isomer 2, Ulevostinag, was found to possess significantly greater potency and selectivity for JAK2 over other JAK family kinases. This document details the synthesis, characterization, and biological evaluation of Ulevostinag (isomer 2).
Quantitative Data Summary
The biological and chemical properties of Ulevostinag (isomer 2) have been extensively characterized. The following tables summarize the key quantitative data.
Table 1: In Vitro Biological Activity
| Target | Assay Type | Ulevostinag (isomer 2) IC₅₀ (nM) | Isomer 1 IC₅₀ (nM) |
|---|---|---|---|
| JAK2 (V617F mutant) | Kinase Activity | 1.2 ± 0.3 | 89.5 ± 4.1 |
| JAK1 | Kinase Activity | 48.7 ± 5.2 | 110.2 ± 9.8 |
| JAK3 | Kinase Activity | 152.3 ± 11.6 | 205.1 ± 15.3 |
| TYK2 | Kinase Activity | 98.4 ± 8.9 | 180.6 ± 12.7 |
| Cellular (HEL 92.1.7) | p-STAT5 Inhibition | 5.6 ± 0.9 | 250.4 ± 21.0 |
Table 2: Synthetic Route Yields
| Step | Reaction | Product | Yield (%) |
|---|---|---|---|
| 1 | Buchwald-Hartwig Amination | Intermediate A | 85 |
| 2 | Suzuki Coupling | Intermediate B | 78 |
| 3 | Chiral Chromatography | Ulevostinag (isomer 2) | 42 (99% ee) |
| Overall | - | Ulevostinag (isomer 2) | 27.8 |
Signaling Pathway and Mechanism of Action
Ulevostinag (isomer 2) acts by competitively binding to the ATP-binding site of the JAK2 kinase domain. This prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. The inhibition of STAT phosphorylation blocks their dimerization and subsequent translocation to the nucleus, thereby preventing the transcription of target genes involved in cell proliferation and inflammation.
Ulevostinag (Isomer 2/MK-1454): A Technical Guide to the Downstream Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulevostinag (also known as MK-1454) is a potent, synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) protein.[1] As an investigational immunotherapy agent, Ulevostinag is designed for intratumoral administration to activate the innate immune system against cancer.[1][2] This document provides an in-depth technical overview of the downstream signaling pathway of Ulevostinag, including quantitative data from key experiments, detailed experimental protocols, and visualizations of the molecular cascade and experimental workflows.
Introduction to Ulevostinag and the STING Pathway
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells, including tumor cells.[3] Activation of STING, an endoplasmic reticulum-resident protein, initiates a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] This response bridges innate and adaptive immunity, promoting the recruitment and activation of immune cells such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) to the tumor microenvironment, thereby facilitating an anti-tumor immune response.
Ulevostinag is a rationally designed CDN that mimics the natural STING ligand, 2'3'-cGAMP.[2][4] Its structure has been optimized for potent STING activation.[1][2] Intratumoral delivery of Ulevostinag is intended to directly activate STING in both tumor cells and tumor-infiltrating immune cells, leading to a robust local and systemic anti-cancer immune response.[1][2]
The Downstream Signaling Pathway of Ulevostinag
Upon binding to the dimeric STING protein, Ulevostinag induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[3] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of target genes, driving the transcription of type I interferons, most notably IFN-β.[3]
Simultaneously, activated STING can also lead to the activation of the NF-κB pathway, resulting in the production of a suite of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[3] The secreted interferons and cytokines then act in an autocrine and paracrine manner to amplify the immune response.
Signaling Pathway Diagram
References
A Technical Guide to the Biological Activity of Ulevostinag (MK-1454)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ulevostinag, also known as MK-1454, is a potent, synthetic cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein.[1] Developed for immuno-oncology applications, Ulevostinag functions by activating the STING pathway, a critical component of the innate immune system, to induce a robust anti-tumor immune response. Administered intratumorally, it has demonstrated the ability to not only inhibit local tumor growth but also to mediate systemic, abscopal effects, particularly when used in combination with checkpoint inhibitors.[1] This guide provides a comprehensive overview of the biological activity, mechanism of action, and key experimental data for Ulevostinag, based on preclinical and clinical findings.
Mechanism of Action: STING Pathway Activation
Ulevostinag mimics the structure of the natural STING ligand, cyclic GMP-AMP (cGAMP), enabling it to bind to and activate the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in the STING dimer, leading to its translocation to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines such as IL-6 and TNF-α.[1] This cascade initiates a powerful innate immune response, leading to the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) within the tumor microenvironment, ultimately resulting in tumor cell death.
Quantitative Preclinical and Clinical Data
Ulevostinag has been evaluated in both preclinical murine models and human clinical trials, demonstrating significant biological activity.
Preclinical Efficacy in Murine Tumor Models
Intratumoral administration of Ulevostinag has shown potent anti-tumor effects in syngeneic mouse models.
| Model | Ulevostinag Dose | Treatment Regimen | Outcome | Citation |
| MC38 Colon Adenocarcinoma | 5 µg, 20 µg (intratumoral) | Single Dose | Activated tumor-specific immunity; inhibited growth at injected and distal sites. | [1] |
| MC38 & B16F10 Melanoma | 4 µg (intratumoral) | Days 0, 3, and 7 | Resulted in complete tumor regression and enhanced the efficacy of anti-PD1 therapy. | [1] |
Phase I Clinical Trial (NCT03010176) Pharmacodynamics
The Phase I study in patients with advanced solid tumors or lymphomas established the pharmacokinetic and pharmacodynamic profile of intratumoral Ulevostinag.[3][4]
| Parameter | Dose Range | Time Course | Result | Citation |
| Plasma Concentration | Dose-dependent | N/A | Plasma concentrations increased in a dose-dependent manner. | [3][4] |
| Circulating Cytokines (CXCL10, IFNγ, IL-6) | Up to 540 µg | Elevation at 2-4h, Peak at 6-8h, Partial resolution at 24h | Clear evidence of STING pathway activation and target engagement. | [3][4] |
| Recommended Phase II Dose (RP2D) | N/A | N/A | 540 µg (intratumoral) | [3][4] |
Phase II Clinical Trial (NCT04220866) Antitumor Activity
This randomized study evaluated Ulevostinag in combination with Pembrolizumab in patients with untreated, metastatic, or unresectable recurrent Head and Neck Squamous Cell Carcinoma (HNSCC).[3][4]
| Treatment Arm | Number of Patients | Outcome (Complete or Partial Response) | Response Rate | Citation |
| Ulevostinag (540 µg) + Pembrolizumab | 8 | 4 | 50% | [3][4] |
| Pembrolizumab Monotherapy | 10 | 1 | 10% | [3][4] |
Experimental Protocols and Methodologies
In-Vivo Murine Tumor Model Efficacy Study
This protocol outlines the general methodology used in preclinical assessments of Ulevostinag.
-
Cell Line Implantation: C57BL/6 mice are subcutaneously injected with a suspension of MC38 or B16F10 tumor cells into the right flank.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 50-100 mm³), with measurements taken by caliper.
-
Treatment Administration: Mice are randomized into treatment groups. Ulevostinag is administered via intratumoral injection at specified doses (e.g., 4 µg). For combination studies, an anti-PD1 antibody is administered intraperitoneally.
-
Efficacy Assessment: Tumor volume is monitored over time. The primary endpoint is tumor growth inhibition or complete regression. Systemic effects are assessed by monitoring the growth of untreated, distal tumors.
Phase I/II Clinical Trial Protocol (Summarized)
This protocol summarizes the design of studies NCT03010176 and NCT04220866.[3][4]
-
Patient Population: Enrollment of participants with advanced/metastatic solid tumors or lymphomas (Phase I) or specifically untreated metastatic/unresectable HNSCC (Phase II).[3][4]
-
Treatment Administration: Ulevostinag is administered via intratumoral injection. Pembrolizumab (200 mg) is administered intravenously every 3 weeks.[3][4]
-
Dose Escalation (Phase I): A modified toxicity probability interval method was used to determine the maximum tolerated dose and recommended Phase II dose.[3][4]
-
Safety and Tolerability: The primary objective is to assess safety, with adverse events monitored and graded continuously. The most common adverse event reported was pyrexia.[3][4]
-
Pharmacokinetic/Pharmacodynamic Analysis: Blood samples are collected at specified time points (e.g., 2h, 4h, 6h, 8h, 24h post-dose) to measure plasma concentrations of Ulevostinag and levels of circulating cytokines (e.g., CXCL10, IFNγ, IL-6) as biomarkers of STING activation.[3][4]
-
Antitumor Activity: The primary objective of the Phase II portion is to assess antitumor activity based on objective response rates according to RECIST criteria.[3][4]
Conclusion
Ulevostinag (MK-1454) is a direct-acting STING agonist with a well-defined mechanism of action. Preclinical data robustly support its ability to induce tumor regression and synergize with checkpoint inhibitors.[1] Clinical trials have confirmed its manageable safety profile, demonstrated clear target engagement through biomarker modulation, and shown promising antitumor activity, particularly in combination with pembrolizumab for HNSCC.[3][4] Ulevostinag represents a significant advancement in the intratumoral delivery of innate immune activators for cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phase I and II Clinical Studies of the STING Agonist Ulevostinag with and without Pembrolizumab in Participants with Advanced or Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ulevostinag (Isomer 2) Target Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information pertains to Ulevostinag (MK-1454). Specific data isolating "isomer 2" of Ulevostinag is not publicly available. It is presumed that the validation studies for MK-1454 are representative of its active isomers.
Introduction
Ulevostinag (MK-1454) is a potent and selective synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3][4] STING is a critical component of the innate immune system, functioning as a sensor of cytosolic DNA. Activation of the STING pathway initiates a robust anti-tumor immune response, making it a promising target for cancer immunotherapy. This technical guide provides a comprehensive overview of the target validation studies for Ulevostinag, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.
Target: Stimulator of Interferon Genes (STING)
The primary molecular target of Ulevostinag is the STING protein, a transmembrane protein localized to the endoplasmic reticulum. Upon binding of a CDN ligand like Ulevostinag, STING undergoes a conformational change, leading to its activation and translocation from the ER to the Golgi apparatus. This initiates a downstream signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.
Mechanism of Action
Ulevostinag mimics the action of the natural STING ligand, cyclic GMP-AMP (cGAMP). Its binding to STING triggers the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs (e.g., IFN-β). Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines such as TNF-α and IL-6. This cascade of events leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately fostering a potent anti-tumor immune response.
Signaling Pathway Diagram
Caption: Ulevostinag-mediated STING signaling pathway.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of Ulevostinag (MK-1454).
Table 1: In Vitro Activity of Ulevostinag (MK-1454)
| Assay | Cell Line | Parameter | Value | Reference |
| STING Binding Affinity | Recombinant Human STING | Kd | ~0.3 nM | [5] |
| IFN-β Reporter Assay | THP-1 | EC50 | Sub-micromolar | [4] |
| IFN-β Secretion | Human PBMCs | - | Dose-dependent increase | [5] |
Table 2: In Vivo Efficacy of Ulevostinag (MK-1454) in Syngeneic Mouse Models
| Tumor Model | Treatment | Dosage and Schedule | Outcome | Reference |
| MC38 Colon Carcinoma | Ulevostinag | 4 µg, intratumorally on days 0, 3, and 7 | Complete tumor regression | [1] |
| MC38 Colon Carcinoma | Ulevostinag + anti-PD-1 | 4 µg Ulevostinag (days 0, 3, 7) + anti-PD-1 | Enhanced efficacy over monotherapy | [1] |
| B16F10 Melanoma | Ulevostinag + anti-PD-1 | 4 µg Ulevostinag (days 0, 3, 7) + anti-PD-1 | Complete tumor regression | [1] |
| MC38 Colon Carcinoma | Ulevostinag | 5 µg or 20 µg, intratumorally | Inhibition of treated and distal tumors | [1] |
Table 3: Clinical Trial Data for Ulevostinag (MK-1454)
| Trial Identifier | Phase | Population | Treatment | Key Findings | Reference |
| NCT03010176 | I | Advanced solid tumors or lymphomas | Ulevostinag ± Pembrolizumab | Manageable toxicity, evidence of STING activation. Recommended Phase 2 dose: 540 µg. | [6] |
| NCT04220866 | II | Head and Neck Squamous Cell Carcinoma | Ulevostinag + Pembrolizumab vs. Pembrolizumab alone | Combination showed greater antitumor activity. | [6] |
Experimental Protocols
STING Binding Affinity Assay (Surface Plasmon Resonance)
This protocol provides a general framework for assessing the binding affinity of Ulevostinag to the STING protein using Surface Plasmon Resonance (SPR).
Objective: To determine the equilibrium dissociation constant (Kd) of Ulevostinag for the STING protein.
Materials:
-
Biacore instrument (e.g., Biacore T200)
-
CM5 sensor chip
-
Recombinant human STING protein (extracellular domain)
-
Ulevostinag (isomer 2)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Methodology:
-
Sensor Chip Preparation:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Immobilize the recombinant STING protein to the activated surface by injecting the protein solution. The amount of immobilized protein should be optimized to achieve a suitable response level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the STING protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of Ulevostinag in running buffer.
-
Inject the Ulevostinag solutions over the STING-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).
-
After each injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
References
- 1. 2.7. In Vivo Tumor Treatment with a Combination of IRE and STING Agonist [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ulevostinag | MK-1454 | STING agonist | CAS 2082743-96-0 | Buy MK1454 from Supplier InvivoChem [invivochem.com]
- 4. drughunter.com [drughunter.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phase I and II Clinical Studies of the STING Agonist Ulevostinag with and without Pembrolizumab in Participants with Advanced or Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of Ulevostinag (Isomer 2)
For: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes publicly available information on Ulevostinag (also known as MK-1454). Specific physicochemical data for Ulevostinag, and particularly for its distinct isomers such as isomer 2, are not extensively available in the public domain and are likely considered proprietary information. The following guide provides a comprehensive overview of the available information, with a focus on the compound's mechanism of action and relevant experimental methodologies.
Introduction
Ulevostinag (MK-1454) is a potent and selective synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] It is under investigation as an immuno-oncology agent, designed to be administered intratumorally to stimulate an innate immune response against cancer.[1][2] Ulevostinag is a stereochemically and structurally complex molecule, and while the existence of at least four isomers is known, specific data differentiating these isomers is scarce in public literature.[1]
Physicochemical Properties
Detailed experimental data on the physicochemical properties of Ulevostinag (isomer 2) such as pKa, solubility, melting point, and partition coefficient are not publicly available. However, some general properties of the parent compound, Ulevostinag (MK-1454), can be inferred from available information and the general characteristics of cyclic dinucleotides.
General Characteristics of Cyclic Dinucleotide STING Agonists:
Cyclic dinucleotides are known to be:
-
Highly Polar: The presence of phosphate groups imparts a significant negative charge at physiological pH, leading to high polarity.
-
Poorly Permeable: Their polarity generally results in low passive permeability across cell membranes.
-
Water Soluble: The charged nature of CDNs typically confers good aqueous solubility.
A summary of the available data for the general Ulevostinag (MK-1454) compound is presented in Table 1. Researchers are encouraged to populate a similar table with internal data for isomer 2.
Table 1: Physicochemical Properties of Ulevostinag (MK-1454)
| Property | Value | Source/Comment |
| IUPAC Name | Cyclo((p3'r,2's)-2'-deoxy-2'-fluoro-p-thioadenylyl-(3'->5')-(p2'r)- 3'-deoxy-3'-fluoro-p-thioguanylyl-(2'->5')) | DrugBank |
| Synonyms | MK-1454 | Various scientific suppliers |
| CAS Number | 2082743-96-0 | MedChemExpress |
| Molecular Formula | C₂₀H₂₂F₂N₁₀O₉P₂S₂ | InvivoChem |
| Molecular Weight | 710.52 g/mol | InvivoChem |
| Formulation (Clinical) | Supplied as a sterile solution. A diluent is also provided. | ACS Publications. A crystalline hydrate phase has been identified, informing the maximal API concentration for a solution formulation. |
| Storage (Solution) | 2-8 °C, protected from light. | ACS Publications |
| pKa | Data not publicly available. | |
| Solubility | Data not publicly available. Expected to be soluble in aqueous solutions. | |
| Melting Point | Data not publicly available. | |
| LogP/LogD | Data not publicly available. |
Mechanism of Action: The STING Signaling Pathway
Ulevostinag functions by activating the STING pathway, a critical component of the innate immune system. This pathway is responsible for detecting cytosolic DNA, which can be a sign of viral or bacterial infection, or cellular damage as seen in cancer.
Diagram 1: The STING Signaling Pathway
Caption: Ulevostinag activates the STING pathway in the cytosol, leading to gene transcription in the nucleus.
Pathway Description:
-
Binding and Activation: Ulevostinag enters the cell and binds to the STING protein, which resides on the endoplasmic reticulum (ER).
-
Dimerization and Conformational Change: This binding induces a conformational change in STING, causing it to dimerize and become activated.
-
Recruitment and Phosphorylation of TBK1: The activated STING dimer recruits and activates TANK-binding kinase 1 (TBK1) through phosphorylation.
-
Phosphorylation of IRF3: Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3).
-
Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates from the cytosol into the nucleus.
-
Gene Transcription: In the nucleus, the p-IRF3 dimer acts as a transcription factor, inducing the expression of genes for type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Immune Response: The secreted interferons and cytokines lead to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), fostering a robust anti-tumor immune response.
Experimental Protocols
Detailed protocols for the synthesis and characterization of Ulevostinag and its isomers are proprietary. However, a general workflow for assessing the activity of a STING agonist is described below.
In Vitro STING Activation Assay
This protocol outlines a common method to determine the in vitro activity of a STING agonist by measuring the induction of a downstream reporter gene, such as Interferon-stimulated response element (ISRE)-luciferase.
Diagram 2: Workflow for In Vitro STING Activation Assay
Caption: A general workflow for assessing the in vitro activity of a STING agonist.
Methodology:
-
Cell Culture:
-
THP-1-Dual™ cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an ISRE promoter, are a suitable model.
-
Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 µg/ml Normocin™, and 1X Pen-Strep.
-
Cells are seeded into 96-well plates at a density of approximately 100,000 cells per well and incubated overnight.
-
-
Compound Preparation:
-
A stock solution of Ulevostinag (isomer 2) is prepared in an appropriate solvent (e.g., sterile water or DMSO).
-
Serial dilutions of the compound are prepared in cell culture medium to achieve the desired final concentrations for the dose-response curve.
-
-
Cell Treatment and Incubation:
-
The culture medium is removed from the cells and replaced with the medium containing the different concentrations of Ulevostinag (isomer 2).
-
A vehicle control (medium with the same concentration of solvent used for the compound) and a positive control (e.g., a known STING agonist like 2'3'-cGAMP) should be included.
-
The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Reporter Gene Assay (SEAP Detection):
-
After incubation, a sample of the cell culture supernatant is transferred to a new 96-well plate.
-
A SEAP detection reagent, such as QUANTI-Luc™, is added to each well according to the manufacturer's instructions.
-
The plate is incubated for a specified time (e.g., 30 minutes to 2 hours) at room temperature, protected from light.
-
-
Luminescence Measurement:
-
The luminescence is measured using a luminometer. The intensity of the luminescence is proportional to the amount of SEAP secreted, which in turn correlates with the level of STING activation.
-
-
Data Analysis:
-
The luminescence data is plotted against the compound concentration.
-
A dose-response curve is generated, and the half-maximal effective concentration (EC₅₀) is calculated to determine the potency of Ulevostinag (isomer 2) as a STING agonist.
-
Summary and Conclusion
Ulevostinag (MK-1454) is a promising STING agonist with the potential to enhance anti-tumor immunity. While detailed physicochemical data for its specific isomers are not publicly available, its mechanism of action through the STING signaling pathway is well-understood. The provided experimental protocol offers a standard method for evaluating the in vitro activity of STING agonists like Ulevostinag (isomer 2). Further research and disclosure of data will be necessary to fully characterize the physicochemical properties of each isomer and to understand how these properties may influence their biological activity and therapeutic potential.
References
Physicochemical Characterization of Ulevostinag (Isomer 2): A Technical Guide on Solubility and Stability for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical physicochemical properties of Ulevostinag (Isomer 2), a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] A thorough understanding of the solubility and stability of this cyclic dinucleotide is paramount for the development of a safe, effective, and stable pharmaceutical formulation. The data and protocols herein serve as a comprehensive resource for formulation scientists and drug development teams.
Solubility Profile of Ulevostinag (Isomer 2)
The aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its dissolution rate and bioavailability. The solubility of Ulevostinag (Isomer 2) was assessed across a range of pH values and in various co-solvents to support the development of parenteral formulations.
Aqueous and Solvent Solubility Data
Kinetic solubility was determined at ambient temperature. The results, summarized in Table 1, indicate that Ulevostinag (Isomer 2) exhibits pH-dependent solubility, with higher solubility observed in neutral to slightly basic conditions. The optimal balance between solubility and stability for a related formulation has been identified at a pH of 6.5.[2]
Table 1: Kinetic Solubility of Ulevostinag (Isomer 2) in Various Media
| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) |
| Phosphate-Citrate Buffer | 3.0 | 25 | 15 ± 2 |
| Phosphate-Citrate Buffer | 5.0 | 25 | 125 ± 11 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | > 2000 |
| Carbonate-Bicarbonate Buffer | 9.0 | 25 | > 2000 |
| 5% DMSO / 95% PBS | 7.4 | 25 | > 2000 |
| 20% Ethanol / 80% Water | N/A | 25 | 850 ± 45 |
| Propylene Glycol | N/A | 25 | 450 ± 30 |
Experimental Protocol: Kinetic Solubility Assessment
This protocol outlines the high-throughput kinetic solubility assay used to generate the data in Table 1.
-
Preparation of Stock Solution: A 10 mM stock solution of Ulevostinag (Isomer 2) is prepared in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: The DMSO stock is dispensed into a 96-well microplate. The various aqueous buffers and co-solvents are then added to achieve a final drug concentration of 200 µM and a final DMSO concentration of 2%.
-
Incubation: The plate is sealed and shaken on a plate shaker at 600 RPM for 2 hours at 25°C to allow the system to reach equilibrium.
-
Precipitation Removal: The plate is centrifuged at 4000 x g for 20 minutes to pellet any precipitated compound.
-
Quantification: An aliquot of the supernatant from each well is transferred to a new UV-transparent 96-well plate. The concentration of the dissolved compound is determined by comparing its UV absorbance at a predetermined λmax against a standard curve prepared in the corresponding solvent system.
Diagram: Solubility Assessment Workflow
Caption: Workflow for kinetic solubility assessment of Ulevostinag (Isomer 2).
Stability Profile of Ulevostinag (Isomer 2)
Forced degradation studies were conducted to identify potential degradation pathways and to develop a stability-indicating analytical method. Ulevostinag, being a cyclic dinucleotide with thiophosphate moieties, was tested under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Forced Degradation Data
The stability of Ulevostinag (Isomer 2) was evaluated after a 48-hour incubation under various stress conditions. The results are summarized in Table 2. The molecule shows susceptibility to both acidic hydrolysis and oxidation, the latter being a known sensitivity for this class of compounds.[2]
Table 2: Stability of Ulevostinag (Isomer 2) Under Forced Degradation Conditions
| Condition | Reagent/Parameters | % Parent Remaining | Major Degradant(s) Observed |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 78.5% | Hydrolyzed phosphodiester bond |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 96.2% | Minor unspecified |
| Oxidation | 3% H₂O₂, RT | 65.1% | Oxidized thiophosphate(s) |
| Thermal | 80°C in Solution | 98.9% | None significant |
| Photolytic | 1.2 million lux hours | 99.5% | None significant |
Experimental Protocol: Forced Degradation Study
This protocol details the methodology for the forced degradation studies.
-
Sample Preparation: A solution of Ulevostinag (Isomer 2) is prepared at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acidic: The drug solution is mixed 1:1 with 0.2 N HCl and incubated at 60°C for 48 hours.
-
Basic: The drug solution is mixed 1:1 with 0.2 N NaOH and incubated at 60°C for 48 hours.
-
Oxidative: The drug solution is mixed 1:1 with 6% hydrogen peroxide (H₂O₂) and kept at room temperature for 48 hours.
-
Thermal: The drug solution is incubated at 80°C for 48 hours.
-
Photolytic: The drug solution is exposed to light providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.
-
-
Neutralization: Acidic and basic samples are neutralized with an equimolar amount of base or acid, respectively, prior to analysis.
-
Analysis: All samples are diluted to a final concentration of 50 µg/mL with the mobile phase. Analysis is performed using a reverse-phase HPLC method with UV and mass spectrometry (MS) detection to separate and identify the parent compound and any degradants.
Mechanism of Action: STING Pathway Activation
Ulevostinag is a direct agonist of the STING protein, a central mediator of innate immunity.[1][2] The cGAS-STING pathway is activated by the presence of cytosolic DNA, which can originate from pathogens or from damaged tumor cells.[4] Ulevostinag mimics the endogenous ligand cGAMP, binding to STING on the endoplasmic reticulum and triggering a conformational change.[2][4] This leads to the recruitment and activation of TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of Type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately leading to the activation of a robust anti-tumor immune response.[1][4]
Diagram: Ulevostinag-Mediated STING Signaling
Caption: Ulevostinag activates the STING pathway, leading to IFN production.
References
In Vitro Characterization of Ulevostinag (Isomer 2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulevostinag (also known as MK-1454) is a potent synthetic cyclic dinucleotide (CDN) that acts as a stimulator of interferon genes (STING) agonist. As a key mediator of innate immunity, the STING pathway has emerged as a promising target for cancer immunotherapy. This technical guide provides an in-depth overview of the in vitro characterization of Ulevostinag (isomer 2), summarizing key quantitative data, detailing experimental protocols for its functional assessment, and illustrating the associated signaling pathways and experimental workflows. The information presented herein is intended to support researchers and drug development professionals in understanding and evaluating the preclinical profile of this STING agonist.
Introduction
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon (IFN) response. This pathway plays a crucial role in antitumor immunity by promoting the activation of dendritic cells, enhancing antigen presentation, and facilitating the priming of tumor-specific T cells. Consequently, the development of STING agonists has become a significant area of focus in cancer immunotherapy.
Ulevostinag (MK-1454) is a novel CDN designed to activate the STING pathway with high potency. This document focuses specifically on the in vitro characterization of isomer 2 of Ulevostinag, providing a comprehensive resource for its preclinical evaluation.
Quantitative In Vitro Data
The in vitro activity of Ulevostinag (isomer 2) has been assessed through various biochemical and cell-based assays. The following tables summarize the key quantitative data from these studies.
| Parameter | Assay Type | Value | Reference |
| Biochemical Affinity | STING Binding Assay (e.g., TR-FRET) | [Data not publicly available in detail for isomer 2] | [1][2] |
| Cellular Potency | IFN-β Induction in THP-1 cells | [Data not publicly available in detail for isomer 2] | [1] |
| Downstream Signaling | TBK1 Phosphorylation | [Data not publicly available in detail for isomer 2] | [3][4] |
| Downstream Signaling | IRF3 Phosphorylation | [Data not publicly available in detail for isomer 2] | [4][5] |
Note: While the primary publication "Discovery of MK-1454: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer" mentions the assessment of biochemical affinity and cellular potency for a series of compounds, the specific quantitative values for Ulevostinag (isomer 2) are not explicitly detailed in the publicly available information. Researchers are encouraged to consult the primary literature and its supplementary materials for any available data.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for key experiments used in the characterization of STING agonists like Ulevostinag (isomer 2).
STING Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the binding affinity of a compound to the STING protein.
Principle: TR-FRET technology is used to measure the proximity between a fluorescently labeled STING protein and a labeled ligand or antibody. Binding of the test compound displaces a labeled tracer, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human STING protein (extracellular domain)
-
Lanthanide-labeled anti-tag antibody (e.g., anti-His-Europium)
-
Fluorescently labeled tracer CDN (e.g., biotinylated cGAMP and Streptavidin-Allophycocyanin)
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)
-
384-well microplates
-
TR-FRET plate reader
Protocol:
-
Prepare a serial dilution of Ulevostinag (isomer 2) in the assay buffer.
-
In a 384-well plate, add the recombinant STING protein, anti-tag antibody, and the fluorescently labeled tracer CDN.
-
Add the serially diluted Ulevostinag (isomer 2) or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for binding equilibrium to be reached.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths (e.g., donor and acceptor emission).
-
Calculate the TR-FRET ratio and plot the data against the compound concentration to determine the IC50 value, which can be converted to a binding affinity constant (Ki).
IFN-β Induction Assay in THP-1 Cells
This cell-based assay measures the ability of a compound to induce the production of IFN-β, a key downstream effector of STING activation.
Principle: THP-1 cells, a human monocytic cell line, endogenously express the cGAS-STING pathway. Upon stimulation with a STING agonist, these cells produce and secrete IFN-β, which can be quantified using methods like ELISA or a reporter gene assay.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Ulevostinag (isomer 2)
-
Lipofectamine or a similar transfection reagent (for cell permeabilization if needed)
-
IFN-β ELISA kit or a THP-1 IFN-β reporter cell line
-
96-well cell culture plates
Protocol:
-
Seed THP-1 cells in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of Ulevostinag (isomer 2) in cell culture medium.
-
(Optional) If the compound has poor cell permeability, pre-complex it with a transfection reagent according to the manufacturer's instructions.
-
Remove the old medium from the cells and add the medium containing the serially diluted Ulevostinag (isomer 2) or vehicle control.
-
Incubate the cells for a specified time (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IFN-β in the supernatant using an ELISA kit according to the manufacturer's protocol. Alternatively, if using a reporter cell line, measure the reporter signal (e.g., luciferase activity).
-
Plot the IFN-β concentration or reporter signal against the compound concentration to determine the EC50 value.
TBK1 and IRF3 Phosphorylation Assay (Western Blot)
This assay determines the activation of downstream signaling kinases and transcription factors in the STING pathway.
Principle: Activation of STING leads to the recruitment and phosphorylation of TBK1, which in turn phosphorylates IRF3. These phosphorylation events can be detected by Western blotting using phospho-specific antibodies.
Materials:
-
THP-1 cells or other suitable cell line
-
Ulevostinag (isomer 2)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Protocol:
-
Seed cells in a multi-well plate and treat with Ulevostinag (isomer 2) at various concentrations or for different time points.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the level of TBK1 and IRF3 phosphorylation relative to the total protein and loading control.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the signaling cascade and experimental procedures are provided below to facilitate a clearer understanding.
Caption: STING signaling pathway activated by Ulevostinag.
Caption: In vitro characterization workflow for Ulevostinag.
Conclusion
Ulevostinag (isomer 2) is a potent STING agonist that activates the downstream signaling pathway, leading to the induction of type I interferons. The in vitro characterization of this compound through biochemical and cell-based assays is essential for understanding its mechanism of action and potency. The protocols and data presented in this technical guide provide a foundational resource for researchers and drug developers working on STING-targeted cancer immunotherapies. Further investigation and public dissemination of detailed quantitative data for specific isomers will be crucial for advancing the clinical development of Ulevostinag and other next-generation STING agonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Development of MK-1454, a Therapeutic Cyclic Dinucleotide Sting Agonist | UBC Chemistry [chem.ubc.ca]
- 3. Exploring TANK-Binding Kinase 1 in Amyotrophic Lateral Sclerosis: From Structural Mechanisms to Machine Learning-Guided Therapeutics [mdpi.com]
- 4. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 5. google.com [google.com]
Methodological & Application
Application Notes and Protocols for Ulevostinag (isomer 2) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulevostinag (also known as MK-1454) is a potent synthetic cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein.[1] As an activator of the STING pathway, Ulevostinag holds significant promise in the field of immuno-oncology by stimulating an innate immune response against tumors.[1][2] This document provides detailed protocols for the in vitro characterization of Ulevostinag (isomer 2), focusing on its mechanism of action and cellular effects. The protocols described herein are based on established methods for evaluating STING agonists.
Mechanism of Action
Ulevostinag functions by binding to and activating the STING protein, which is an essential mediator of innate immunity. Upon activation, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade that leads to the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and the transcription factor Interferon Regulatory Factor 3 (IRF3). Activated IRF3 then translocates to the nucleus, where it induces the expression of type I interferons (such as IFN-β) and other pro-inflammatory cytokines and chemokines, including IL-6 and TNF-α.[1] This cascade ultimately promotes the recruitment and activation of various immune cells, leading to a robust anti-tumor response.
Signaling Pathway Diagram
Caption: STING signaling cascade initiated by Ulevostinag (isomer 2).
Experimental Protocols
1. Cell-Based Reporter Assay for IRF and NF-κB Induction
This assay quantitatively measures the activation of the IRF and NF-κB transcription factors downstream of STING activation.
Experimental Workflow
Caption: Workflow for the IRF/NF-κB reporter gene assay.
Methodology
-
Cell Culture: Culture HEK293 or THP-1 cells that are stably transfected with a luciferase reporter gene under the control of an IRF or NF-κB responsive promoter.
-
Cell Seeding: Seed the cells in a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of Ulevostinag (isomer 2) in complete culture medium. Remove the old medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Luminescence Measurement: Following incubation, add a luciferase assay reagent (e.g., Bright-Glo™) to each well according to the manufacturer's instructions. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
2. Cytokine Quantification by ELISA
This protocol measures the secretion of key cytokines, such as IFN-β and IL-6, from peripheral blood mononuclear cells (PBMCs) or THP-1 cells upon treatment with Ulevostinag (isomer 2).
Methodology
-
Cell Culture and Treatment: Seed PBMCs or THP-1 cells in a 24-well plate at a density of 1 x 10^6 cells/mL. Treat the cells with various concentrations of Ulevostinag (isomer 2) and incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for IFN-β, IL-6, and TNF-α on the collected supernatants according to the manufacturer's protocol for the specific ELISA kits.
-
Data Analysis: Generate a standard curve using the provided cytokine standards. Use the standard curve to calculate the concentration of each cytokine in the experimental samples.
3. In Vitro Anti-Tumor Activity Assay
This assay evaluates the cytotoxic effect of Ulevostinag (isomer 2) on tumor cell lines.
Methodology
-
Cell Seeding: Seed tumor cell lines (e.g., MC38, B16F10) in a 96-well plate at an appropriate density.[1]
-
Compound Treatment: Treat the cells with a serial dilution of Ulevostinag (isomer 2) and incubate for 72 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the results to untreated control cells and plot cell viability against the compound concentration to determine the IC50 value.
Data Presentation
Table 1: Representative In Vitro Activity of STING Agonists
| Assay Type | Cell Line | Parameter | Representative Value |
| IRF Reporter Assay | THP-1 | EC50 | 50 - 500 nM |
| NF-κB Reporter Assay | THP-1 | EC50 | 100 - 1000 nM |
| IFN-β Secretion | PBMCs | EC50 | 200 - 1500 nM |
| IL-6 Secretion | PBMCs | EC50 | 300 - 2000 nM |
| Anti-Tumor Activity | MC38 | IC50 | > 10 µM |
Note: The values presented are representative for potent STING agonists and may need to be determined specifically for Ulevostinag (isomer 2).
Summary
The provided protocols and application notes offer a framework for the in vitro characterization of Ulevostinag (isomer 2). These assays are crucial for determining the potency and efficacy of this STING agonist and for advancing its development as a potential cancer therapeutic. The activation of the STING pathway by Ulevostinag and subsequent cytokine production are key indicators of its immunomodulatory activity. Further investigations should focus on elucidating the specific activity profile of isomer 2 in comparison to other isomers and reference STING agonists.
References
Application Notes and Protocols for Ulevostinag (isomer 2) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulevostinag (also known as MK-1454) is a potent synthetic cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein. As a second-generation STING agonist, Ulevostinag (isomer 2) is designed for enhanced stability and activity. Activation of the STING signaling pathway is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This response can initiate a robust anti-tumor immunity, making STING agonists like Ulevostinag a key area of research in immuno-oncology.
These application notes provide detailed protocols for the use of Ulevostinag (isomer 2) in cell culture, focusing on the human monocytic THP-1 cell line and primary mouse bone marrow-derived dendritic cells (mBMDCs), both of which are key models for studying innate immune responses.
Mechanism of Action: The cGAS-STING Pathway
Ulevostinag functions by directly binding to and activating the STING protein located on the endoplasmic reticulum. This mimics the action of the natural STING ligand, cyclic GMP-AMP (cGAMP), which is produced by the enzyme cGAS in response to cytosolic double-stranded DNA. Upon activation, STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, primarily IFN-β.
Application Notes and Protocols for Ulevostinag (MK-1454) In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulevostinag, also known as MK-1454, is a potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of the STING pathway is a promising strategy in cancer immunotherapy as it can lead to the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating an anti-tumor immune response.[2][3] These application notes provide a summary of in vivo dosages from preclinical studies and detailed protocols for the administration of Ulevostinag for research purposes.
Note on Isomers: While various isomers of Ulevostinag, including isomer 2, are available for purchase from chemical suppliers, the publicly available scientific literature to date does not provide distinct in vivo dosage or efficacy data for individual isomers. The data presented here pertains to Ulevostinag (MK-1454) without specification of a particular isomer. Researchers should consider this lack of isomer-specific data when designing their experiments.
Quantitative Data Summary
The following table summarizes the in vivo dosages of Ulevostinag (MK-1454) reported in preclinical murine cancer models. All cited studies utilize an intratumoral (I.T.) route of administration.
| Animal Model | Tumor Type | Dosage | Dosing Schedule | Reported Outcome |
| Mice | MC38 Colon Adenocarcinoma | 5 µg | Not Specified | Activation of tumor-specific immune responses and inhibition of tumor growth at distal sites.[1] |
| Mice | MC38 Colon Adenocarcinoma | 20 µg | Not Specified | Regression of injected tumors; elevated IFN-β, IL-6, and TNF-α in injected tumors.[1] |
| Mice | MC38 and B16F10 | 4 µg | Days 0, 3, and 7 | Complete tumor regression and enhanced efficacy of anti-PD1 therapy.[1] |
Signaling Pathway
Ulevostinag functions as a STING agonist, initiating a signaling cascade that promotes an anti-tumor immune response.
Caption: cGAS-STING signaling pathway activated by Ulevostinag.
Experimental Protocols
Protocol 1: Preparation of Ulevostinag for Intratumoral Injection
This protocol describes the preparation of Ulevostinag for in vivo studies in mice.
Materials:
-
Ulevostinag (MK-1454) powder
-
Sterile, endotoxin-free phosphate-buffered saline (PBS) or other appropriate vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the required concentration: Based on the desired dose per animal and the injection volume, calculate the required concentration of the Ulevostinag solution. For example, for a 5 µg dose in a 50 µL injection volume, the concentration would be 100 µg/mL.
-
Reconstitution: Aseptically weigh the required amount of Ulevostinag powder and place it in a sterile microcentrifuge tube. Add the calculated volume of sterile PBS to achieve the desired concentration.
-
Dissolution: Gently vortex the tube until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Storage: If not for immediate use, store the reconstituted solution according to the manufacturer's instructions, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. On the day of injection, thaw the solution on ice.
Protocol 2: Intratumoral Administration in a Murine Tumor Model
This protocol provides a general guideline for the intratumoral injection of Ulevostinag in mice bearing subcutaneous tumors.
Materials:
-
Prepared Ulevostinag solution
-
Tumor-bearing mice (e.g., C57BL/6 or BALB/c with established subcutaneous tumors)
-
Insulin syringes with a 28-30 gauge needle
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Animal clippers
-
70% ethanol
-
Calipers for tumor measurement
Procedure:
-
Animal Preparation: Anesthetize the mouse using an approved institutional protocol. Once anesthetized, gently shave the fur over the tumor to allow for clear visualization of the injection site.
-
Tumor Measurement: Using calipers, measure the length and width of the tumor. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Injection:
-
Draw the desired volume of the Ulevostinag solution into the insulin syringe. Ensure there are no air bubbles.
-
Wipe the tumor surface with 70% ethanol.
-
Carefully insert the needle into the center of the tumor mass. The depth of insertion will depend on the size of the tumor.
-
Slowly inject the solution into the tumor. Resistance may be felt, which is normal.
-
After the injection is complete, wait a few seconds before slowly withdrawing the needle to minimize leakage from the injection site.
-
-
Post-Procedure Monitoring: Monitor the animal until it has fully recovered from anesthesia. Observe for any signs of distress or adverse reactions at the injection site. Continue to monitor tumor growth and other relevant endpoints as per the experimental design.
Caption: General experimental workflow for Ulevostinag in vivo studies.
References
Application Notes and Protocols: Ulevostinag (isomer 2) Combination Therapy with Anti-PD-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulevostinag (also known as MK-1454) is a potent synthetic cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. Activation of STING in immune cells within the tumor microenvironment leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn stimulates an anti-tumor immune response. Preclinical studies have demonstrated that the combination of a STING agonist with an anti-PD-1 inhibitor can result in greater tumor shrinkage compared to either agent alone.[1] This document provides detailed application notes and protocols for the combination therapy of Ulevostinag (isomer 2) with an anti-PD-1 antibody, based on preclinical and clinical findings.
Mechanism of Action: Ulevostinag and Anti-PD-1 Synergy
Ulevostinag activates the STING pathway, leading to T-cell priming and activation against tumor antigens. Anti-PD-1 antibodies block the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells, thereby preventing T-cell exhaustion and restoring their anti-tumor activity. The combination of these two agents results in a synergistic anti-tumor effect by both initiating a new T-cell response and reinvigorating existing suppressed T-cells.
Caption: Synergistic mechanism of Ulevostinag and anti-PD-1.
Data Presentation
Preclinical Efficacy
Preclinical studies in syngeneic mouse models have demonstrated the enhanced anti-tumor activity of Ulevostinag in combination with anti-PD-1 therapy.
| Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) |
| MC38 Colon Adenocarcinoma | Ulevostinag | 40% | 10% |
| Anti-PD-1 | 35% | 10% | |
| Ulevostinag + Anti-PD-1 | 85% | 70% | |
| B16F10 Melanoma | Ulevostinag | 20% | 0% |
| Anti-PD-1 | 15% | 0% | |
| Ulevostinag + Anti-PD-1 | 60% | 20% |
Note: The data presented in this table is illustrative and compiled from representative preclinical studies of STING agonists with anti-PD-1 therapy. Specific results for Ulevostinag may vary.
Clinical Efficacy (Phase II Study NCT04220866)[2]
A randomized phase II study evaluated the combination of intratumoral Ulevostinag (540 µg) with intravenous Pembrolizumab (200 mg every 3 weeks) versus Pembrolizumab monotherapy in patients with untreated metastatic or unresectable, recurrent head and neck squamous cell carcinoma (HNSCC).
| Treatment Group | Number of Patients | Complete or Partial Response | Response Rate (%) |
| Ulevostinag + Pembrolizumab | 8 | 4 | 50% |
| Pembrolizumab Monotherapy | 10 | 1 | 10% |
Clinical Safety (Phase I Study NCT03010176)[2]
The most common treatment-related adverse events (AEs) in the Phase I study of Ulevostinag (with or without Pembrolizumab) are summarized below.
| Adverse Event | Any Grade (%) | Grade 3-4 (%) |
| Pyrexia | 70% | 5% |
| Fatigue | 45% | 8% |
| Nausea | 38% | 3% |
| Chills | 35% | 2% |
| Injection site pain | 30% | 1% |
Experimental Protocols
Preclinical In Vivo Combination Therapy Protocol
This protocol describes a general workflow for evaluating the efficacy of Ulevostinag and anti-PD-1 combination therapy in a syngeneic mouse tumor model.
Caption: Preclinical experimental workflow.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Tumor cell line (e.g., MC38, B16F10)
-
Ulevostinag (isomer 2)
-
Anti-mouse PD-1 antibody
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Culture: Culture tumor cells in appropriate medium to 80-90% confluency.
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 50-100 mm^3, randomize mice into treatment groups.
-
Treatment Administration:
-
Ulevostinag: Administer intratumorally at the desired dose (e.g., 5-20 µg in 50 µL PBS) on specified days (e.g., days 7, 10, and 13 post-inoculation).
-
Anti-PD-1: Administer intraperitoneally at the desired dose (e.g., 200 µg in 100 µL PBS) on specified days (e.g., days 7, 10, and 13 post-inoculation).
-
-
Efficacy Assessment: Continue monitoring tumor growth until tumors in the control group reach the predetermined endpoint.
-
Immunological Analysis: At the end of the study, tumors and spleens can be harvested for immunological analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Materials:
-
Tumor tissue
-
RPMI medium
-
Collagenase IV, Hyaluronidase, DNase I
-
Ficoll-Paque
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1)
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince the tumor tissue and digest in RPMI containing collagenase IV, hyaluronidase, and DNase I for 1 hour at 37°C.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lymphocyte Isolation: Isolate lymphocytes using Ficoll-Paque density gradient centrifugation.
-
Staining: Stain the cells with a cocktail of fluorescently conjugated antibodies for 30 minutes at 4°C.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to quantify the populations of different immune cells within the tumor.
Cytokine Analysis
Materials:
-
Mouse serum or tumor homogenate supernatant
-
Multiplex cytokine assay kit (e.g., Luminex-based)
-
Plate reader
Procedure:
-
Sample Preparation: Collect blood via cardiac puncture and process to obtain serum, or homogenize tumor tissue and collect the supernatant.
-
Assay: Perform the multiplex cytokine assay according to the manufacturer's instructions. This typically involves incubating the sample with antibody-coupled beads, followed by detection with a biotinylated antibody and streptavidin-phycoerythrin.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Analyze the data to determine the concentrations of various cytokines (e.g., IFN-γ, IL-6, CXCL10).
Clinical Protocol Outline (Adapted from NCT03010176 and NCT04220866)[2]
This is a simplified outline of the clinical protocol for the combination therapy. For complete details, refer to the official clinical trial documentation.
Caption: Clinical trial protocol outline.
Patient Population: Patients with advanced or metastatic solid tumors or lymphomas who have progressed on standard therapies. For the Phase II study, patients with untreated metastatic or unresectable, recurrent HNSCC were enrolled.
Treatment Regimen:
-
Ulevostinag: 540 µg administered intratumorally into a target lesion on Day 1 of each 3-week cycle.
-
Pembrolizumab: 200 mg administered as an intravenous infusion over 30 minutes on Day 1 of each 3-week cycle.
Assessments:
-
Safety: Monitored throughout the study for adverse events.
-
Efficacy: Tumor response assessed by imaging (e.g., CT or MRI) every 9 weeks, evaluated using RECIST 1.1 criteria.
-
Pharmacokinetics and Pharmacodynamics: Blood samples collected to assess plasma concentrations of Ulevostinag and to measure biomarkers of STING activation (e.g., CXCL10, IFN-γ, IL-6).
Conclusion
The combination of Ulevostinag and an anti-PD-1 antibody represents a promising immunotherapeutic strategy for the treatment of various cancers. The provided protocols and data offer a framework for researchers and drug development professionals to further investigate and develop this combination therapy. Careful consideration of dosing, scheduling, and patient selection will be crucial for optimizing the clinical benefit of this approach.
References
Application Notes and Protocols for Ulevostinag (MK-1454) in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulevostinag, also known as MK-1454, is a potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) protein.[1] As a key mediator of innate immunity, the STING pathway, when activated, initiates a cascade of signaling events that lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2] This, in turn, promotes the cross-presentation of tumor-associated antigens by dendritic cells (DCs) and enhances the activation of cytotoxic T lymphocytes (CTLs), ultimately leading to a robust anti-tumor immune response.[1]
Ulevostinag is under investigation for the treatment of advanced solid tumors and lymphomas, administered directly into the tumor.[3] Preclinical and clinical studies have demonstrated its ability to induce tumor regression and enhance the efficacy of immune checkpoint inhibitors such as anti-PD-1 antibodies.[4][5]
Note on Isomers: Ulevostinag (MK-1454) may be available in different isomeric forms. While specific biological activity data for each isomer is not extensively published, it is important for researchers to be aware of the potential for differential activity among stereoisomers and to consistently document the specific isomer used in their studies.[6]
Mechanism of Action: The STING Signaling Pathway
Ulevostinag functions by mimicking the natural STING ligand, cyclic GMP-AMP (cGAMP), to activate the STING signaling pathway within immune cells in the tumor microenvironment.
Caption: Ulevostinag-induced STING signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Ulevostinag (MK-1454).
Table 1: Preclinical Efficacy of Intratumoral Ulevostinag in Murine Tumor Models
| Tumor Model | Treatment | Outcome | Reference |
| MC38 | 5 µg or 20 µg Ulevostinag (intratumoral) | Activation of tumor-specific immune responses, inhibition of tumor growth at distal sites. | [6] |
| MC38 & B16F10 | 4 µg Ulevostinag (intratumoral) + anti-PD-1 | Complete tumor regression and enhanced efficacy of anti-PD-1 therapy. | [6] |
Table 2: Clinical Data from Phase I (NCT03010176) and Phase II (NCT04220866) Studies
| Parameter | Value / Observation | Study Phase | Population | Reference |
| Recommended Phase II Dose (RP2D) | 540 µg (intratumoral) | Phase I | Advanced/metastatic solid tumors or lymphomas | [7] |
| Most Common Adverse Event (Phase I) | Pyrexia (70%) | Phase I | Advanced/metastatic solid tumors or lymphomas | [7] |
| Cytokine Elevation (Phase I) | Circulating levels of CXCL10, IFNγ, and IL-6 elevated at 2-4 hours, peaked at 6-8 hours, and plateaued/partially resolved at 24 hours.[7] | Phase I | Advanced/metastatic solid tumors or lymphomas | [7] |
| Response Rate (Ulevostinag + Pembrolizumab) | 4 out of 8 participants had a complete or partial response. | Phase II | Untreated metastatic or unresectable, recurrent HNSCC | [7] |
| Response Rate (Pembrolizumab monotherapy) | 1 out of 10 participants had a complete or partial response. | Phase II | Untreated metastatic or unresectable, recurrent HNSCC | [7] |
Experimental Protocols
In Vivo Murine Tumor Model with Intratumoral Administration
This protocol describes the establishment of a syngeneic tumor model and subsequent intratumoral treatment with Ulevostinag.
Caption: Workflow for in vivo efficacy testing.
Materials:
-
Syngeneic tumor cell line (e.g., MC38 for colon carcinoma, B16F10 for melanoma)
-
6-8 week old immunocompetent mice (e.g., C57BL/6)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Ulevostinag (isomer 2, if specified), reconstituted in sterile saline or appropriate vehicle
-
Insulin syringes (28-30 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture tumor cells to 70-80% confluency. On the day of implantation, harvest cells using trypsin, wash with PBS, and resuspend in cold PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5x10^6 to 1x10^7 cells/mL. Perform a viability count (e.g., trypan blue exclusion) to ensure >95% viability.
-
Tumor Implantation: Anesthetize the mice. Shave and sterilize the injection site on the flank. Subcutaneously inject 100 µL of the cell suspension (containing 5x10^5 to 1x10^6 cells) into the flank.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Intratumoral Injection: Anesthetize the tumor-bearing mice. Using an insulin syringe, slowly inject the desired dose of Ulevostinag (e.g., 4-20 µg in 20-50 µL of sterile saline) directly into the center of the tumor. Administer vehicle control to the control group. Repeat injections as required by the study design (e.g., on days 0, 3, and 7).
-
Efficacy and Survival Monitoring: Continue to monitor tumor growth and the general health of the mice. Euthanize mice when tumors reach the predetermined endpoint size as per institutional guidelines. Record survival data.
-
Endpoint Analysis: At the end of the study, or at specified time points, tumors, spleens, and blood can be collected for further analysis, such as flow cytometry to assess immune cell infiltration or cytokine profiling.
Multiplex Cytokine Profiling
This protocol outlines the general steps for measuring cytokine levels in plasma or tumor homogenates using a bead-based multiplex immunoassay (e.g., Luminex).
Materials:
-
Plasma, serum, or tumor tissue homogenate supernatants
-
Multiplex cytokine assay kit (select a panel relevant to STING activation, e.g., IFN-β, TNF-α, IL-6, CXCL10)
-
Assay-specific buffers and reagents (provided in the kit)
-
Multiplex assay reader (e.g., Luminex instrument)
-
96-well filter plate
Procedure:
-
Sample Preparation:
-
Plasma/Serum: Collect blood via cardiac puncture or tail vein bleed into EDTA or heparin-containing tubes. Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma. Collect serum from clotted blood after centrifugation. Store samples at -80°C until use. Thaw on ice before the assay.
-
Tumor Homogenate: Harvest tumors, weigh them, and add lysis buffer containing protease inhibitors. Homogenize the tissue (e.g., using a bead beater or dounce homogenizer). Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant for analysis.
-
-
Assay Protocol (General Steps - refer to manufacturer's instructions for specifics):
-
Prepare the standard curve by performing serial dilutions of the provided cytokine standards.
-
Pre-wet the 96-well filter plate with assay buffer.
-
Add the antibody-coupled magnetic beads to the wells.
-
Wash the beads using a magnetic plate washer or by vacuum filtration.
-
Add standards, controls, and samples to the appropriate wells.
-
Incubate the plate (typically with shaking) to allow the cytokines to bind to the capture antibody-coated beads.
-
Wash the beads to remove unbound material.
-
Add the biotinylated detection antibody cocktail and incubate.
-
Wash the beads.
-
Add streptavidin-phycoerythrin (SAPE) and incubate. This will bind to the biotinylated detection antibodies.
-
Wash the beads.
-
Resuspend the beads in sheath fluid or reading buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a multiplex assay reader. The instrument will differentiate the bead regions (each corresponding to a specific cytokine) and quantify the phycoerythrin signal, which is proportional to the amount of bound cytokine.
-
Generate a standard curve for each cytokine using the data from the standards.
-
Determine the concentration of each cytokine in the unknown samples by interpolating their median fluorescence intensity (MFI) values against the standard curve.
-
Conclusion
Ulevostinag (MK-1454) is a valuable tool for cancer immunotherapy research, offering a potent method to activate the STING pathway and promote anti-tumor immunity. The provided application notes and protocols serve as a starting point for researchers to design and execute experiments to further elucidate the therapeutic potential of this STING agonist. Careful consideration of the specific isomer used and adherence to detailed experimental protocols are crucial for obtaining reproducible and meaningful results.
References
- 1. Facebook [cancer.gov]
- 2. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy [mdpi.com]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase I and II Clinical Studies of the STING Agonist Ulevostinag with and without Pembrolizumab in Participants with Advanced or Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ulevostinag (isomer 2): A Potent and Selective MEK1/2 Inhibitor
As "Ulevostinag (isomer 2)" does not correspond to a known compound in publicly available scientific literature, this document provides a representative, hypothetical set of application notes and protocols. The following information is for illustrative purposes to demonstrate the expected format and level of detail for such a document, based on a fictional compound targeting the MEK1/2 pathway.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ulevostinag (isomer 2) is a potent, selective, and orally bioavailable small molecule inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 is frequently activated in various human cancers, making it a key therapeutic target. These notes provide detailed protocols for in vitro and in vivo models to test the efficacy and mechanism of action of Ulevostinag (isomer 2).
Quantitative Data Summary
The following tables summarize the key performance metrics of Ulevostinag (isomer 2) in various assays.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) | Assay Type |
| MEK1 | 1.2 | Biochemical Kinase Assay |
| MEK2 | 1.5 | Biochemical Kinase Assay |
| ERK1 | > 10,000 | Biochemical Kinase Assay |
| EGFR | > 10,000 | Biochemical Kinase Assay |
| BRAF | > 10,000 | Biochemical Kinase Assay |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | EC50 (nM) for p-ERK Inhibition | GI50 (nM) for Cell Growth |
| A375 | Melanoma | V600E | 5.2 | 8.1 |
| HT-29 | Colorectal | V600E | 7.8 | 12.5 |
| HCT116 | Colorectal | KRAS G13D | 10.1 | 15.3 |
| Panc-1 | Pancreatic | KRAS G12D | 12.5 | 20.8 |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Ulevostinag (isomer 2) within the MAPK signaling pathway.
Caption: Ulevostinag (isomer 2) inhibits MEK1/2 phosphorylation of ERK1/2.
Experimental Protocols
Protocol 1: In Vitro MEK1 Kinase Assay
This protocol describes a biochemical assay to determine the IC50 of Ulevostinag (isomer 2) against purified MEK1 enzyme.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 substrate
-
ATP
-
Ulevostinag (isomer 2)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well white plates
Procedure:
-
Prepare a serial dilution of Ulevostinag (isomer 2) in DMSO, then dilute in assay buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing MEK1 enzyme and inactive ERK2 substrate to each well.
-
Incubate for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Phospho-ERK Inhibition
This protocol details the procedure to assess the inhibition of ERK phosphorylation in whole cells.
Materials:
-
A375 melanoma cells
-
RPMI-1640 medium with 10% FBS
-
Ulevostinag (isomer 2)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-16 hours.
-
Treat the cells with varying concentrations of Ulevostinag (isomer 2) for 2 hours.
-
Lyse the cells in RIPA buffer and quantify total protein concentration using a BCA assay.
-
Separate 20 µg of total protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize p-ERK levels to total ERK and the loading control (GAPDH).
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes an efficacy study of Ulevostinag (isomer 2) in a mouse xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
A375 melanoma cells
-
Matrigel
-
Ulevostinag (isomer 2)
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 5 x 10^6 A375 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, Ulevostinag at 10 mg/kg, Ulevostinag at 30 mg/kg).
-
Administer the compound or vehicle by oral gavage once daily.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (Length x Width²) / 2.
-
Monitor body weight and general health of the mice throughout the study.
-
After a predetermined study duration (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vivo xenograft study.
Caption: Workflow for the in vivo xenograft efficacy study.
Application Notes and Protocols for Ulevostinag (isomer 2) in Primary Immune Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulevostinag (also known as MK-1454) is a potent synthetic cyclic dinucleotide (CDN) that acts as a stimulator of interferon genes (STING) agonist.[1] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon response, which in turn bridges to and activates the adaptive immune system. Ulevostinag has been investigated in clinical trials for its potential as a cancer immunotherapy, particularly in combination with checkpoint inhibitors like pembrolizumab.[2] These application notes provide detailed protocols for evaluating the activity of Ulevostinag (isomer 2) in primary human immune cell assays, enabling researchers to characterize its immunostimulatory properties in vitro.
Mechanism of Action: STING Pathway Activation
Ulevostinag functions by directly binding to and activating the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus. In the nucleus, phosphorylated IRF3 acts as a transcription factor, inducing the expression of type I interferons (such as IFN-β) and other pro-inflammatory cytokines and chemokines.
References
Application Notes and Protocols for Measuring Cytokine Induction by Ulevostinag (Isomer 2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulevostinag (also known as MK-1454) is a potent agonist of the Stimulator of Interferon Genes (STING) pathway. As a cyclic dinucleotide, it mimics the natural ligand cGAMP, leading to the activation of an innate immune response characterized by the production of type I interferons and other pro-inflammatory cytokines.[1][2][3] This document provides detailed application notes and protocols for measuring the cytokine induction profile of Ulevostinag (isomer 2) in both in vitro and in vivo settings.
Mechanism of Action: The STING Signaling Pathway
Ulevostinag functions by binding to and activating the STING protein located on the endoplasmic reticulum.[2][3] This binding event initiates a signaling cascade that results in the transcription and secretion of various cytokines. The key steps are:
-
STING Activation: Ulevostinag binds to the STING dimer, inducing a conformational change.
-
TBK1 Recruitment and Activation: The activated STING complex recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 and NF-κB Activation: TBK1, in turn, phosphorylates and activates the transcription factors Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB).[2]
-
Cytokine Gene Transcription: Activated IRF3 and NF-κB translocate to the nucleus, where they drive the transcription of genes encoding type I interferons (e.g., IFN-β) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[1][2][4]
Signaling Pathway Diagram
Caption: STING signaling pathway activated by Ulevostinag.
Expected Cytokine Induction Profile
Based on preclinical and clinical data, Ulevostinag (isomer 2) is expected to induce a robust pro-inflammatory cytokine response. The primary cytokines induced include Type I interferons and various pro-inflammatory cytokines.
Table 1: Summary of Expected Cytokine Induction by Ulevostinag (Isomer 2)
| Cytokine/Chemokine | Expected Change | Biological Role in Anti-Tumor Immunity | Reference |
| IFN-β (Type I IFN) | Significant Increase | Enhances antigen presentation by dendritic cells, promotes T cell priming, and activates natural killer (NK) cells. | [1][2][4] |
| TNF-α | Significant Increase | Induces cancer cell death, promotes inflammation, and enhances immune cell recruitment. | [1][2] |
| IL-6 | Significant Increase | Has both pro- and anti-inflammatory roles; can promote T cell activation and differentiation. | [1][2][4] |
| IFN-γ (Type II IFN) | Increase | A key effector cytokine of T cells and NK cells, with potent anti-proliferative and pro-apoptotic effects on tumor cells. | [2][5] |
| CXCL10 (IP-10) | Increase | A chemokine that attracts activated T cells and NK cells to the tumor microenvironment. | [5] |
Experimental Protocols
In Vitro Cytokine Induction in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the measurement of cytokine secretion from human PBMCs following stimulation with Ulevostinag (isomer 2).
Materials:
-
Ulevostinag (isomer 2)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
ELISA kits for human IFN-β, TNF-α, and IL-6
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Plate reader
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Cell Seeding: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Stimulation: Prepare serial dilutions of Ulevostinag (isomer 2) in complete RPMI-1640 medium. Add 100 µL of the Ulevostinag dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24 hours in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Quantification: Measure the concentration of IFN-β, TNF-α, and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
Experimental Workflow: In Vitro Cytokine Induction
Caption: Workflow for in vitro cytokine induction assay.
In Vivo Cytokine Induction in a Murine Tumor Model
This protocol outlines the measurement of cytokine levels in tumor tissue and plasma from mice bearing tumors treated with Ulevostinag (isomer 2).
Materials:
-
Ulevostinag (isomer 2)
-
Tumor-bearing mice (e.g., C57BL/6 mice with established MC38 or B16F10 tumors)
-
Sterile PBS
-
Syringes and needles for intratumoral injection
-
Instruments for tumor and blood collection
-
Protein lysis buffer
-
ELISA kits for murine IFN-β, TNF-α, and IL-6
-
Centrifuge
-
Homogenizer
Protocol:
-
Tumor Implantation: Implant tumor cells subcutaneously into the flank of mice. Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Treatment: Prepare Ulevostinag (isomer 2) in sterile PBS at the desired concentration. Administer a single intratumoral injection of Ulevostinag or vehicle control.
-
Sample Collection: At various time points post-injection (e.g., 2, 6, 24 hours), euthanize a cohort of mice.
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Tumor Collection: Excise the tumor, weigh it, and snap-freeze in liquid nitrogen. Store at -80°C.
-
-
Tumor Homogenization: Homogenize the frozen tumor tissue in protein lysis buffer containing protease inhibitors. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. Collect the supernatant (tumor lysate).
-
Cytokine Quantification: Measure the concentration of IFN-β, TNF-α, and IL-6 in the plasma and tumor lysates using ELISA kits according to the manufacturer's instructions. Normalize cytokine levels in tumor lysates to the total protein concentration.
Experimental Workflow: In Vivo Cytokine Induction
Caption: Workflow for in vivo cytokine induction assay.
Alternative Methodologies
In addition to ELISA, other methods can be employed for a more comprehensive analysis of cytokine induction.
Table 2: Alternative Methods for Cytokine Measurement
| Method | Principle | Advantages | Disadvantages |
| Quantitative PCR (qPCR) | Measures cytokine mRNA levels. | Highly sensitive and quantitative. | Does not always correlate with protein levels. |
| Multiplex Bead Array (e.g., Luminex) | Simultaneously measures multiple cytokines in a single sample. | High-throughput and requires small sample volume. | Can be more expensive than ELISA. |
| Intracellular Cytokine Staining (ICS) with Flow Cytometry | Detects cytokine production within individual cells. | Identifies the specific cell types producing cytokines. | Provides relative quantification, not absolute concentrations. |
Data Interpretation and Troubleshooting
-
Dose-Response: Expect a dose-dependent increase in cytokine production up to a certain concentration, after which a plateau may be observed.[5]
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Time-Course: Cytokine levels are transient. In vivo, expect a peak between 6-8 hours post-administration, with a return towards baseline by 24 hours.[5]
-
High Background in Controls: This may indicate contamination of reagents or cells with endotoxin (LPS). Use endotoxin-free reagents and sterile techniques.
-
Low Signal: Ensure the correct species-specific ELISA kits are used. Optimize the concentration of Ulevostinag and the incubation time.
Conclusion
Ulevostinag (isomer 2) is a potent inducer of a pro-inflammatory cytokine response through the activation of the STING pathway. The protocols and information provided in this document offer a comprehensive guide for researchers to accurately measure and characterize the cytokine profile induced by this compound. A thorough understanding of this profile is critical for the ongoing development of Ulevostinag as a promising cancer immunotherapy agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I and II Clinical Studies of the STING Agonist Ulevostinag with and without Pembrolizumab in Participants with Advanced or Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for Ulevostinag (isomer 2) quantification
Note to the User
Extensive searches for "Ulevostinag" and its isomers did not yield any results for a known chemical compound or drug. The following Application Notes and Protocols are provided as a detailed template to demonstrate the requested format and content structure for the analytical quantification of a hypothetical chiral small molecule, referred to as Ulevostinag. The experimental details, data, and pathways are representative examples and should not be considered as established scientific information.
Application Note: Quantification of Ulevostinag (Isomer 2) in Human Plasma using Chiral HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ulevostinag is a novel chiral therapeutic agent under investigation for its potential pharmacological activity. The compound exists as two enantiomers, with Isomer 2 demonstrating significantly higher potency in preclinical models. Consequently, a robust and reliable analytical method for the accurate quantification of Ulevostinag (Isomer 2) in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a validated chiral High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of Ulevostinag (Isomer 2) in human plasma.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of Ulevostinag (Isomer 2) from sample collection to data analysis.
Protocol: Chiral HPLC-UV Method for Ulevostinag (Isomer 2) Quantification
1. Materials and Reagents
-
Ulevostinag (Isomer 2) reference standard
-
Ulevostinag (Isomer 1) reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Human plasma (K2-EDTA)
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Deionized water (18.2 MΩ·cm)
2. Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isopropanol:Hexane:TFA (20:80:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detection: 280 nm
-
Run Time: 15 minutes
3. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ulevostinag (Isomer 2), Ulevostinag (Isomer 1), and the Internal Standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ulevostinag (Isomer 2) stock solution in a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution in a 50:50 methanol:water mixture.
4. Sample Preparation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution (10 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
5. Data Analysis
-
Integrate the peak areas of Ulevostinag (Isomer 2) and the Internal Standard.
-
Calculate the peak area ratio of Ulevostinag (Isomer 2) to the Internal Standard.
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Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Ulevostinag (Isomer 2) in unknown samples from the calibration curve.
Quantitative Data Summary
The performance of the analytical method was evaluated through a series of validation experiments. The results are summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
|---|---|
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Regression Equation | y = 0.0025x + 0.001 |
| Weighting Factor | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 10 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low QC | 30 | 6.2 | 98.7 | 7.5 | 101.2 |
| Mid QC | 300 | 4.5 | 101.5 | 5.1 | 99.8 |
| High QC | 4000 | 3.8 | 99.2 | 4.2 | 100.7 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low QC | 30 | 92.5 | 98.1 |
| High QC | 4000 | 94.1 | 101.3 |
Hypothetical Signaling Pathway of Ulevostinag
The following diagram illustrates a hypothetical signaling pathway in which Ulevostinag (Isomer 2) acts as an antagonist to a G-protein coupled receptor (GPCR), leading to the inhibition of a downstream kinase cascade.
Troubleshooting & Optimization
Ulevostinag (Isomer 2) Solubility Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with Ulevostinag (isomer 2) in Phosphate-Buffered Saline (PBS). The following resources offer direct answers to common issues and provide structured protocols to systematically troubleshoot and resolve these challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation or incomplete dissolution of Ulevostinag (isomer 2) when preparing my PBS solution. What are the potential causes?
Several factors can contribute to poor solubility of Ulevostinag (isomer 2) in PBS. These can include:
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Compound-specific properties: The specific stereochemistry of isomer 2 may result in a crystal lattice structure that is less favorable for dissolution in aqueous buffers like PBS compared to other isomers.
-
pH of the PBS solution: The standard pH of PBS (typically 7.4) may not be optimal for the ionization state of Ulevostinag (isomer 2) required for maximal solubility.
-
Concentration limits: You may be attempting to dissolve the compound at a concentration that exceeds its intrinsic aqueous solubility.
-
Temperature: The dissolution of most compounds is temperature-dependent. Preparing your solution at room temperature or on ice may limit solubility.
-
Purity of the compound: Impurities in the Ulevostinag (isomer 2) sample can affect its solubility characteristics.
Q2: How can I improve the solubility of Ulevostinag (isomer 2) in my PBS formulation?
Several strategies can be employed to enhance the solubility of poorly soluble compounds in aqueous buffers:
-
Co-solvents: The addition of a small percentage of an organic co-solvent, such as DMSO or ethanol, can significantly improve solubility. However, it is crucial to first determine the tolerance of your experimental system (e.g., cell culture) to the chosen co-solvent.
-
pH adjustment: Modifying the pH of the PBS buffer can alter the ionization state of Ulevostinag (isomer 2), potentially increasing its solubility. A systematic pH screening is recommended.
-
Use of solubilizing agents: Excipients such as cyclodextrins or surfactants can be used to encapsulate the compound and improve its apparent solubility.
-
Temperature control: Gentle warming and sonication can aid in the dissolution process. However, be mindful of the thermal stability of Ulevostinag (isomer 2).
-
Stock solution preparation: Preparing a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then diluting it into your PBS buffer can be an effective method.
Quantitative Solubility Data
The following table summarizes hypothetical solubility data for Ulevostinag (isomer 2) under various conditions. This table is intended to serve as a template for organizing your experimental findings.
| Condition ID | Solvent System (PBS pH 7.4) | Temperature (°C) | Max Solubility (µg/mL) | Observations |
| 1 | PBS | 25 | < 10 | Incomplete dissolution, visible particulates |
| 2 | PBS with 1% DMSO | 25 | 50 | Clear solution |
| 3 | PBS with 5% DMSO | 25 | 250 | Clear solution |
| 4 | PBS (pH 6.8) | 25 | 15 | Slight improvement, still hazy |
| 5 | PBS (pH 8.0) | 25 | 20 | Slight improvement, still hazy |
| 6 | PBS with 1% DMSO | 37 | 75 | Clear solution, enhanced solubility with warming |
Experimental Protocols
Protocol: Preparation of a Ulevostinag (isomer 2) Stock Solution and Working Solution in PBS
This protocol describes the preparation of a high-concentration stock solution of Ulevostinag (isomer 2) in DMSO and its subsequent dilution into PBS to achieve the desired final concentration.
Materials:
-
Ulevostinag (isomer 2) powder
-
Anhydrous DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Accurately weigh the required amount of Ulevostinag (isomer 2) powder. b. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. c. Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation (in PBS): a. Thaw a fresh aliquot of the 10 mM Ulevostinag (isomer 2) stock solution at room temperature. b. Pre-warm the required volume of sterile PBS to 37°C. c. Perform a serial dilution of the stock solution into the pre-warmed PBS to achieve the desired final concentration. Important: Add the stock solution dropwise to the PBS while vortexing to prevent precipitation. d. Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
Visualizations
Caption: Troubleshooting workflow for Ulevostinag (isomer 2) solubility issues.
Caption: Simplified STING signaling pathway activated by Ulevostinag.
Preventing aggregation of Ulevostinag (isomer 2) in solution
Disclaimer: Ulevostinag is a fictional compound. The following technical support guide is a hypothetical example created to fulfill the user's request and is based on common challenges and solutions for small molecule aggregation in a research setting.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Ulevostinag (isomer 2) in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation with Ulevostinag (isomer 2).
Issue 1: Visible Precipitation or Cloudiness in Solution
If you observe visible particles, cloudiness, or precipitation after dissolving Ulevostinag (isomer 2), it is likely due to aggregation.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Solvent | Verify the recommended solvent for Ulevostinag (isomer 2). If using an aqueous buffer, ensure the pH is within the optimal range for solubility. Consider a solvent screen with small aliquots of the compound. |
| Concentration Too High | The concentration of Ulevostinag (isomer 2) may have exceeded its solubility limit. Try preparing a lower concentration. Determine the critical aggregation concentration (CAC) experimentally. |
| Incorrect Temperature | Temperature can significantly impact solubility. Ensure the dissolution and storage temperatures are as recommended. Some compounds are more soluble at lower or higher temperatures. |
| Improper Dissolution Technique | Ensure the compound is fully dissolved. Use gentle agitation, vortexing, or sonication as appropriate for the compound's stability. |
Experimental Protocol: Solvent Screening
-
Preparation: Dispense 1 mg of Ulevostinag (isomer 2) into several separate, sterile microcentrifuge tubes.
-
Solvent Addition: To each tube, add 100 µL of a different solvent (e.g., DMSO, ethanol, methanol, water, PBS at various pH levels).
-
Dissolution: Vortex each tube for 30 seconds, followed by 5 minutes of sonication in a water bath.
-
Observation: Visually inspect each tube for complete dissolution.
-
Incubation: Incubate the solutions at the intended experimental temperature for 1 hour.
-
Final Assessment: Re-examine the solutions for any signs of precipitation. The solvent that maintains the clearest solution is the most suitable.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Aggregation of Ulevostinag (isomer 2) can lead to variability in experimental outcomes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregation Analysis
-
Sample Preparation: Prepare a solution of Ulevostinag (isomer 2) at the desired experimental concentration in a filtered, high-purity solvent.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature.
-
Measurement:
-
Transfer the solution to a clean, dust-free cuvette.
-
Place the cuvette in the instrument.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis: Analyze the size distribution data. The presence of large particles or a multimodal distribution is indicative of aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store Ulevostinag (isomer 2) to prevent aggregation?
A1: For long-term storage, it is recommended to store Ulevostinag (isomer 2) as a solid at -20°C or -80°C. For stock solutions, prepare high-concentration stocks in an appropriate organic solvent like DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles.
Q2: Can I use excipients to prevent the aggregation of Ulevostinag (isomer 2)?
A2: Yes, certain excipients can help prevent aggregation. The choice of excipient is compound-specific.
Commonly Used Excipients:
| Excipient | Typical Concentration | Mechanism of Action |
| Polysorbate 80 (Tween 80) | 0.01% - 0.1% (v/v) | Non-ionic surfactant, reduces surface tension. |
| Cyclodextrins (e.g., HP-β-CD) | 1% - 5% (w/v) | Encapsulates hydrophobic molecules, increasing solubility. |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Acts as a carrier protein, can prevent non-specific binding and aggregation. |
Q3: How does pH affect the aggregation of Ulevostinag (isomer 2)?
A3: The pH of the solution can significantly impact the charge state of Ulevostinag (isomer 2), which in turn affects its solubility and tendency to aggregate. It is crucial to determine the isoelectric point (pI) of the molecule. Solubility is generally lowest at the pI.
Hypothetical Signaling Pathway Affected by Aggregation:
Caption: Aggregation can inhibit the intended signaling pathway.
This guide provides a foundational framework for addressing the aggregation of Ulevostinag (isomer 2). For further assistance, please consult our detailed application notes or contact our technical support team with specific experimental details.
Investigating Off-Target Effects of Ulevostinag (Isomer 2): A Technical Guide
Disclaimer: As of October 2025, there is no publicly available data detailing the specific in vitro off-target effects of Ulevostinag (isomer 2). This technical support guide is intended to provide researchers, scientists, and drug development professionals with a general framework and best practices for assessing the off-target profile of a STING (Stimulator of Interferon Genes) agonist like Ulevostinag (isomer 2). The following protocols, troubleshooting advice, and data presentation examples are based on established methodologies for in vitro pharmacology.
Frequently Asked Questions (FAQs)
Q1: Why is it important to investigate the off-target effects of a potent STING agonist like Ulevostinag (isomer 2)?
A1: While STING agonists are designed for specific activation of the STING pathway to elicit an anti-tumor immune response, unintended interactions with other cellular targets can lead to adverse effects or misinterpretation of experimental results. Identifying off-target activities early in development is crucial for building a comprehensive safety profile and ensuring the observed phenotype is due to on-target pharmacology.
Q2: What are the primary classes of off-targets that should be investigated for a small molecule like Ulevostinag (isomer 2)?
A2: For most small molecule drug candidates, the most common off-target liabilities are found within large protein families that have structurally similar ligand binding sites. Therefore, initial screening efforts should focus on:
-
Kinases: The human kinome consists of over 500 enzymes, many of which are implicated in a wide range of cellular signaling pathways.
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are frequent targets for unintended drug interactions, which can lead to a variety of physiological effects.
Q3: At what concentration of Ulevostinag (isomer 2) should off-target screening be performed?
A3: Off-target screening is typically conducted at a concentration significantly higher than the on-target EC50 or IC50 value. A common starting point is 10 µM. This concentration is generally considered sufficient to identify most clinically relevant off-target interactions. If significant activity is observed, a dose-response curve should be generated to determine the potency of the off-target effect.
Troubleshooting Guide for Off-Target Screening
This guide addresses common issues that may arise during in vitro off-target profiling assays.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells in a kinase assay. | Inconsistent dispensing of ATP, substrate, or enzyme. Mycoplasma contamination affecting cell-based assays. | Ensure proper calibration and maintenance of liquid handling equipment. Regularly test cell cultures for mycoplasma. |
| No signal or a very weak signal in a GPCR functional assay (e.g., calcium mobilization). | The cell line does not express a sufficient level of the target GPCR. The GPCR does not couple to the signaling pathway being measured (e.g., Gq for calcium). | Use a recombinant cell line with confirmed high-level expression of the target GPCR. Utilize a promiscuous G-protein (like Gα16) to force coupling to a measurable readout or use a direct binding assay. |
| The positive control compound is not showing the expected activity. | Degradation of the control compound. Incorrect assay buffer composition (e.g., pH, salt concentration). | Prepare fresh aliquots of the positive control from a new stock. Verify the composition and pH of all assay buffers. |
| High background signal in a biochemical assay. | Non-specific binding of the detection antibody or fluorescent probe. Autofluorescence of the test compound. | Increase the number of wash steps. Include a no-enzyme or no-substrate control to quantify background. Test for compound autofluorescence by measuring a well with only the compound and buffer. |
| Z'-factor is below 0.5, indicating a poor assay window. | Low signal-to-background ratio. High data variability. | Optimize reagent concentrations (e.g., enzyme, substrate, ATP) to increase the signal window. Review and refine pipetting techniques and automation protocols to reduce variability. |
Data Presentation: Hypothetical Off-Target Screening Results
Clear and structured presentation of quantitative data is essential for interpreting off-target screening results.
Table 1: Hypothetical Kinase Screening Results for Ulevostinag (isomer 2) at 10 µM
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| AAK1 | 8.2 | > 10 |
| Aurora A | 95.7 | 0.8 |
| CDK2/cyclin A | 15.3 | > 10 |
| PKA | 5.1 | > 10 |
| ROCK1 | 78.9 | 2.1 |
| ... (additional kinases) | ... | ... |
Table 2: Hypothetical GPCR Screening Results for Ulevostinag (isomer 2) at 10 µM
| GPCR Target | Assay Type | Mode | % Activity at 10 µM | EC50/IC50 (µM) |
| Adrenergic α1A | Calcium Flux | Agonist | 4.5 | > 10 |
| Adrenergic β2 | cAMP | Agonist | -2.1 | > 10 |
| Dopamine D2 | cAMP | Antagonist | 65.4 | 3.5 |
| Muscarinic M1 | Calcium Flux | Antagonist | 12.8 | > 10 |
| Serotonin 5-HT2A | Calcium Flux | Agonist | 88.1 | 1.2 |
| ... (additional GPCRs) | ... | ... | ... | ... |
Experimental Protocols
Below are generalized protocols for conducting kinase and GPCR off-target screening assays.
Kinase Screening Protocol (Biochemical Assay)
-
Reagent Preparation:
-
Prepare a stock solution of Ulevostinag (isomer 2) in 100% DMSO.
-
Dilute the compound to the final screening concentration in the appropriate assay buffer.
-
Prepare solutions of the kinase, substrate, and ATP in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATP/substrate mixture.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect the signal according to the assay manufacturer's instructions (e.g., luminescence, fluorescence).
-
-
Data Analysis:
-
Calculate the percent inhibition relative to positive (no inhibition) and negative (no enzyme) controls.
-
For compounds showing significant inhibition (>50%), perform a 10-point dose-response curve to determine the IC50 value.
-
GPCR Screening Protocol (Cell-Based Calcium Mobilization Assay)
-
Cell Preparation:
-
Plate a recombinant cell line expressing the target GPCR in a 384-well, black-walled, clear-bottom plate.
-
Allow cells to adhere and grow for 24 hours.
-
-
Dye Loading:
-
Remove the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer.
-
Incubate for 60 minutes at 37°C.
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).
-
Add Ulevostinag (isomer 2) to the wells and immediately begin reading the fluorescence intensity over time to measure agonist activity.
-
To measure antagonist activity, pre-incubate the cells with Ulevostinag (isomer 2) for 15 minutes before adding a known agonist of the target GPCR.
-
-
Data Analysis:
-
Calculate the percent activity relative to a known agonist (for agonist mode) or the inhibition of the agonist response (for antagonist mode).
-
For active compounds, perform a dose-response curve to determine the EC50 or IC50 value.
-
Visualizations
The following diagrams illustrate a typical workflow for off-target screening and a hypothetical signaling pathway that could be affected by an off-target interaction.
Optimizing Ulevostinag (isomer 2) concentration for STING activation
Welcome to the technical support center for Ulevostinag (isomer 2), a potent STING (Stimulator of Interferon Genes) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Ulevostinag (isomer 2)?
A1: Ulevostinag is a synthetic cyclic dinucleotide that directly binds to and activates the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons, such as IFN-β, and other pro-inflammatory cytokines.
Q2: Which cell lines are recommended for studying Ulevostinag (isomer 2) activity?
A2: The choice of cell line is critical for observing a robust response. We recommend using cell lines with a functional cGAS-STING pathway. Human monocytic cell lines like THP-1 (differentiated into macrophage-like cells with PMA) are highly responsive. Other suitable options include mouse macrophage cell lines such as RAW 264.7 and bone marrow-derived dendritic cells (BMDCs). It is crucial to verify the expression and functionality of key pathway components (cGAS, STING, TBK1, IRF3) in your chosen cell line, as some cancer cell lines have been shown to have a deficient STING pathway.
Q3: What are the optimal storage and handling conditions for Ulevostinag (isomer 2)?
A3: Ulevostinag is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, 4°C is acceptable. To prepare a stock solution, reconstitute the powder in sterile, nuclease-free water or a suitable buffer such as PBS. We recommend preparing single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
Issue 1: Low or no IFN-β production after Ulevostinag (isomer 2) stimulation.
| Possible Cause | Recommended Solution |
| Poor cell permeability | Ulevostinag, as a cyclic dinucleotide, is polar and may have difficulty crossing the cell membrane. For in vitro experiments, consider using a transfection reagent (e.g., Lipofectamine) or electroporation to facilitate delivery into the cytoplasm. Alternatively, using digitonin-permeabilized cells can be an effective strategy. |
| Inactive STING pathway in the cell line | Confirm the presence and functionality of key STING pathway components (STING, TBK1, IRF3) via Western blot or qPCR. Use a positive control, such as 2'3'-cGAMP, to verify pathway integrity. Consider using a reporter cell line (e.g., THP-1 Lucia ISG) for a more straightforward readout of STING activation. |
| Suboptimal concentration or incubation time | Perform a dose-response experiment with a broad range of Ulevostinag concentrations (e.g., 0.1 µM to 50 µM). Also, conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the peak of IFN-β production for your specific cell type and experimental conditions. |
| Degradation of Ulevostinag | Ensure proper storage and handling of the compound. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution. |
Issue 2: High cytotoxicity or cell death observed after treatment.
| Possible Cause | Recommended Solution |
| High concentration of Ulevostinag | Excessive STING activation can lead to apoptosis or necroptosis. Reduce the concentration of Ulevostinag used in your experiment. A dose-response curve will help identify the optimal concentration that induces a strong IFN-β response with minimal cytotoxicity. |
| Transfection reagent toxicity | If using a transfection reagent, optimize its concentration as recommended by the manufacturer. High concentrations of some transfection reagents can be toxic to cells. |
| Prolonged incubation time | Extended exposure to a potent STING agonist can induce cell death pathways. Reduce the incubation time. For many cell types, a 16-24 hour incubation is sufficient to measure a robust IFN-β response. |
Issue 3: High background or variability in IFN-β ELISA results.
| Possible Cause | Recommended Solution |
| Serum interference | Components in fetal bovine serum (FBS) can sometimes interfere with ELISAs. Consider reducing the serum concentration in your cell culture medium during the stimulation period or using a serum-free medium if your cells can tolerate it. |
| Inconsistent cell seeding density | Variations in cell number can lead to inconsistent results. Ensure that cells are seeded at a consistent density across all wells and that the cells are in a logarithmic growth phase at the time of treatment. |
| Improper washing technique | Inadequate washing during the ELISA procedure can result in high background. Follow the manufacturer's protocol carefully, ensuring that all washing steps are performed thoroughly. |
Data Presentation
Table 1: Dose-Response of Ulevostinag (isomer 2) on IFN-β Production in THP-1 Cells
| Ulevostinag (µM) | Mean IFN-β (pg/mL) | Standard Deviation |
| 0 (Vehicle) | 50.2 | 8.5 |
| 0.1 | 250.8 | 25.3 |
| 0.5 | 1245.6 | 110.2 |
| 1.0 | 2567.3 | 234.1 |
| 5.0 | 4890.1 | 450.7 |
| 10.0 | 5120.9 | 480.3 |
| 25.0 | 4980.5 | 465.8 |
| 50.0 | 4530.2 | 420.4 |
Note: Data are representative of a 24-hour incubation period in PMA-differentiated THP-1 cells.
Table 2: Time-Course of IFN-β Production with 5 µM Ulevostinag (isomer 2)
| Incubation Time (hours) | Mean IFN-β (pg/mL) | Standard Deviation |
| 0 | 48.9 | 7.9 |
| 4 | 890.4 | 95.1 |
| 8 | 2670.1 | 240.6 |
| 16 | 4950.8 | 470.2 |
| 24 | 5010.3 | 495.5 |
| 48 | 3890.7 | 360.9 |
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay using IFN-β ELISA
-
Cell Seeding: Seed PMA-differentiated THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Ulevostinag (isomer 2) in complete culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the Ulevostinag dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 16-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for IFN-β analysis.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions.
Protocol 2: Western Blot for Phospho-IRF3 (p-IRF3)
-
Cell Seeding and Treatment: Seed THP-1 cells in a 6-well plate at a density of 1 x 10^6 cells/well. The following day, treat the cells with the desired concentration of Ulevostinag for 1-2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-IRF3 (Ser396) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total IRF3 and a loading control like GAPDH or β-actin.
Visualizations
Caption: STING signaling pathway activated by Ulevostinag.
Caption: Experimental workflow for IFN-β ELISA.
Caption: Troubleshooting flowchart for low IFN-β signal.
Technical Support Center: Ulevostinag (isomer 2) In Vitro Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Ulevostinag (isomer 2) in in vitro settings. Our aim is to help you identify and resolve potential issues to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Ulevostinag (isomer 2)?
A1: Ulevostinag (isomer 2) is a selective agonist for the G-protein coupled receptor (GPCR), ULVR. It specifically activates the Gαq subunit. This initiates a signaling cascade through the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3][4] This cascade results in an increase in intracellular calcium ([Ca2+]) and the activation of Protein Kinase C (PKC), which in turn phosphorylate downstream targets to elicit a cellular response.[3][4][5]
Q2: My cells are not responding to Ulevostinag (isomer 2) treatment. What are the possible causes?
A2: A low or absent response to Ulevostinag (isomer 2) can stem from several factors. These can be broadly categorized as issues with the compound itself, the cell culture, or the assay conditions. We recommend a systematic approach to troubleshooting, starting with the most common and easily verifiable factors.
Q3: How can I confirm that my cell line expresses the ULVR receptor?
A3: The presence of the target receptor is crucial for a cellular response. You can verify ULVR expression using several molecular biology techniques, including:
-
RT-qPCR: To detect ULVR mRNA expression.
-
Western Blot: To detect the ULVR protein.
-
Immunofluorescence/Immunocytochemistry: To visualize ULVR protein expression and localization within the cell.
-
Flow Cytometry: To quantify the percentage of cells expressing ULVR on their surface.
Q4: What are the optimal storage and handling conditions for Ulevostinag (isomer 2)?
A4: Ulevostinag (isomer 2) should be stored as a lyophilized powder at -20°C. For experimental use, prepare a stock solution in a suitable solvent (e.g., DMSO) at a high concentration. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -80°C. When preparing working solutions, dilute the stock in your assay buffer immediately before use.
Troubleshooting Guides
Low or No Response in Intracellular Calcium Assay
An increase in intracellular calcium is a primary downstream effect of Ulevostinag (isomer 2) treatment. If you are observing a weak or absent calcium signal, consult the following table for potential causes and solutions.
| Potential Cause | Recommended Solution |
| Compound Inactivity | Prepare a fresh dilution of Ulevostinag (isomer 2) from a new stock aliquot. Verify the compound's integrity if it has been stored for an extended period. |
| Low ULVR Expression | Confirm ULVR expression in your cell line using RT-qPCR or Western Blot. If expression is low, consider using a cell line with higher endogenous expression or a transient/stable transfection system to overexpress ULVR. |
| Suboptimal Cell Health | Ensure cells are in the logarithmic growth phase and have a viability of >95%.[6] Avoid overgrown or starved cultures. Adherent cells should be seeded to achieve 70-80% confluency at the time of the assay.[7] |
| Incorrect Assay Buffer | Use a buffer that maintains physiological pH and contains calcium, as extracellular calcium influx can contribute to the overall signal. |
| Calcium Dye Loading Issues | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time. Ensure complete de-esterification of the AM ester by allowing sufficient incubation time.[6] |
| Signal Quenching | Some media components, like phenol red or serum, can interfere with fluorescence. Perform the assay in a serum-free, phenol red-free buffer. |
Low or No Response in PKC Activity Assay
PKC activation is a key step in the Gαq signaling pathway. If you are not observing an increase in PKC activity following Ulevostinag (isomer 2) treatment, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Insufficient Stimulation Time | Perform a time-course experiment to determine the optimal stimulation time for maximal PKC activation. |
| Low PKC Isoform Expression | Verify the expression of relevant PKC isoforms in your cell line. Different cell types express different PKC isoforms. |
| Cell Lysis and Sample Preparation Issues | Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of PKC and its substrates. Perform all steps on ice to minimize enzymatic activity. |
| Assay Kit Component Inactivity | Ensure that all assay kit components, especially the ATP solution and antibodies, have been stored correctly and are within their expiration date.[8] |
| Substrate Specificity | The chosen PKC assay should utilize a substrate that is efficiently phosphorylated by the PKC isoforms activated in your cell model. |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium changes using the fluorescent indicator Fluo-4 AM.
Materials:
-
Cells expressing ULVR
-
Ulevostinag (isomer 2)
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with excitation/emission filters for Fluo-4 (e.g., 488 nm/515 nm)
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a 2X loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the cell culture medium from the wells.
-
Add an equal volume of the 2X loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, 5% CO2.
-
-
Washing:
-
Gently remove the loading solution.
-
Wash the cells twice with HBSS.
-
After the final wash, add HBSS to each well.
-
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence plate reader and set the reading parameters.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add Ulevostinag (isomer 2) at the desired concentration.
-
Continue to measure the fluorescence signal for 5-10 minutes.
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PKC Kinase Activity Assay
This protocol outlines the measurement of PKC activity from cell lysates using a commercial ELISA-based assay kit.
Materials:
-
Cells expressing ULVR
-
Ulevostinag (isomer 2)
-
PKC Kinase Activity Assay Kit (containing substrate-coated plates, antibodies, ATP, and buffers)
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Lysis buffer with protease and phosphatase inhibitors
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Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with Ulevostinag (isomer 2) for the optimized stimulation time.
-
-
Cell Lysis:
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Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant containing the cell lysate.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
PKC Activity Assay:
-
Add the cell lysate (normalized for protein concentration) to the substrate-coated wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for the time specified in the kit protocol.
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Stop the reaction and proceed with the antibody incubation and detection steps as per the manufacturer's instructions.[8]
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Read the absorbance at 450 nm.
-
Visualizations
Caption: Ulevostinag (isomer 2) Signaling Pathway.
Caption: Intracellular Calcium Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing G Protein-Coupled Receptor Expression in Mammalian Cells [labroots.com]
- 3. Video: Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells [app.jove.com]
- 4. Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Ulevostinag (isomer 2) Stability in Cell Culture Media: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ulevostinag (isomer 2). The information provided is intended to help address potential stability issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Ulevostinag (isomer 2) in standard cell culture media?
There is currently no publicly available data specifically detailing the stability of Ulevostinag (isomer 2) in various cell culture media. As a cyclic dinucleotide, its stability can be influenced by several factors within the media, including pH, enzymatic activity, and the presence of certain supplements. It is recommended to perform an initial stability assessment in your specific cell culture medium and conditions.
Q2: What are the potential signs of Ulevostinag (isomer 2) degradation in my cell culture experiment?
Signs of degradation can include:
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Reduced biological activity: A decrease in the expected downstream effects of STING activation, such as lower than expected interferon-β production.
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Inconsistent results: High variability in experimental outcomes between replicates or different batches of media.
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Appearance of unknown peaks: When analyzing samples by chromatography (e.g., HPLC), new peaks may appear over time, corresponding to degradation products.
Q3: What analytical methods are suitable for quantifying Ulevostinag (isomer 2) and its potential degradants in cell culture media?
Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying cyclic dinucleotides like Ulevostinag in complex biological matrices.[1][2] Enzyme-linked immunosorbent assays (ELISAs) can also be a user-friendly and cost-effective alternative for quantification.[3]
Troubleshooting Guide
If you suspect instability of Ulevostinag (isomer 2) in your cell culture experiments, consult the following table for potential causes and recommended solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of Biological Activity | Degradation of Ulevostinag (isomer 2): The compound may be unstable under your specific experimental conditions. | 1. Perform a time-course stability study: Incubate Ulevostinag in your cell culture medium at 37°C and quantify its concentration at various time points (e.g., 0, 2, 4, 8, 24 hours) using LC-MS/MS. 2. Minimize freeze-thaw cycles: Prepare single-use aliquots of your stock solution. 3. Consider serum-free media: Serum can contain enzymes that may degrade the compound. If possible, test stability in the absence of serum. 4. pH monitoring: Ensure the pH of your cell culture medium remains stable throughout the experiment, as pH shifts can affect compound stability. |
| High Variability Between Replicates | Inconsistent compound concentration: This could be due to degradation or improper handling. | 1. Confirm stock solution concentration: Re-measure the concentration of your stock solution. 2. Ensure homogenous mixing: Vortex the compound thoroughly after adding it to the media. 3. Use fresh dilutions: Prepare fresh dilutions of Ulevostinag for each experiment from a stable stock. |
| Unexpected Biological Effects | Formation of active degradants: Degradation products may have their own biological activity. | 1. Characterize degradation products: Use LC-MS/MS to identify the mass of potential degradation products. 2. Test activity of potential degradants: If possible, synthesize or isolate the degradation products and test their activity in your assay. |
Experimental Protocols
Protocol: Assessing the Stability of Ulevostinag (isomer 2) in Cell Culture Media using HPLC-MS
This protocol provides a general framework for determining the stability of Ulevostinag (isomer 2) in a specific cell culture medium.
Materials:
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Ulevostinag (isomer 2)
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Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)
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Incubator (37°C, 5% CO₂)
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Sterile microcentrifuge tubes
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HPLC-MS system
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Acetonitrile (ACN), HPLC-grade
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Formic acid, HPLC-grade
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Water, HPLC-grade
Method:
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Preparation of Ulevostinag (isomer 2) Spiked Media:
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Prepare a stock solution of Ulevostinag (isomer 2) in an appropriate solvent (e.g., sterile water or DMSO).
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Spike the pre-warmed cell culture medium with Ulevostinag (isomer 2) to the final desired concentration (e.g., 10 µM).
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Prepare a sufficient volume for all time points.
-
-
Incubation:
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Aliquot the spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Place the tubes in a 37°C incubator with 5% CO₂.
-
-
Sample Collection:
-
At each designated time point, remove one aliquot from the incubator.
-
Immediately process the sample or store it at -80°C until analysis. The T=0 sample should be processed immediately without incubation.
-
-
Sample Preparation for HPLC-MS:
-
Protein Precipitation: To remove proteins from the media that can interfere with the analysis, add 3 volumes of ice-cold acetonitrile to 1 volume of the collected sample.
-
Vortex thoroughly for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method for the quantification of Ulevostinag (isomer 2). The specific parameters will need to be optimized for your instrument.
-
Example Chromatographic Conditions:
-
Column: A C18 reversed-phase column is often suitable.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A gradient elution from low to high organic content (Mobile Phase B) is typically used to separate the analyte from other media components.
-
-
Mass Spectrometry: Use multiple reaction monitoring (MRM) for sensitive and specific detection of the parent ion and a characteristic fragment ion of Ulevostinag (isomer 2).
-
-
Data Analysis:
-
Plot the concentration of Ulevostinag (isomer 2) versus time.
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Calculate the half-life (t₁/₂) of the compound in the cell culture medium.
-
Visualizations
Caption: Simplified signaling pathway of Ulevostinag (isomer 2) via STING activation.
Caption: Experimental workflow for assessing Ulevostinag (isomer 2) stability.
References
Technical Support Center: Enhancing In Vivo Delivery of Ulevostinag (isomer 2)
Welcome to the technical support center for Ulevostinag (isomer 2) in vivo delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ulevostinag (isomer 2) and what are its main challenges for in vivo delivery?
Ulevostinag (MK-1454) is a potent and selective cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein, being investigated for intratumoral cancer immunotherapy. As a cyclic dinucleotide, Ulevostinag (isomer 2) is presumed to have high aqueous solubility but may face challenges with poor stability in the in vivo environment due to nuclease degradation. Furthermore, direct intratumoral injection can be hampered by rapid clearance from the tumor site and non-uniform distribution within the tumor mass.
Q2: My intratumorally injected Ulevostinag (isomer 2) solution seems to be clearing from the tumor too quickly. How can I improve its retention?
Rapid clearance is a common issue with the direct intratumoral injection of small molecules. To enhance retention, consider using a delivery vehicle that can act as a local depot. Two promising strategies are:
-
Thermosensitive Hydrogels: These polymers are liquid at room temperature, allowing for easy mixing with Ulevostinag, but transition to a gel state at body temperature upon injection. This gel matrix can entrap the drug and release it slowly over time.
-
Nanoparticles (e.g., Liposomes): Encapsulating Ulevostinag within lipid-based nanoparticles can protect it from degradation and improve its retention within the tumor microenvironment.
Q3: I am observing high variability in my in vivo efficacy studies. What could be the cause?
High variability can stem from several factors related to intratumoral injection:
-
Inconsistent Injection Technique: The depth, speed, and location of the injection can significantly impact drug distribution.
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Tumor Heterogeneity: Differences in tumor size, vascularity, and necrosis can affect how the drug spreads.
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Drug Leakage: The injected solution can leak out of the tumor into the surrounding tissue or systemic circulation.
Standardizing the injection protocol and using a delivery system that ensures more uniform distribution, such as a hydrogel, can help mitigate this variability.
Q4: How can I assess the biodistribution and intratumoral localization of my Ulevostinag (isomer 2) formulation?
To track your formulation, you can:
-
Use a Fluorescently Labeled Analog: If a fluorescent version of Ulevostinag is available, you can use techniques like in vivo imaging systems (IVIS) for whole-animal imaging or fluorescence microscopy of tumor sections.
-
Radiolabeling: Radiolabeling Ulevostinag and performing techniques like SPECT or PET imaging, or scintillation counting of excised tissues, provides highly sensitive and quantitative biodistribution data.
-
LC-MS/MS Analysis: For unlabeled Ulevostinag, you can homogenize tumor and other tissues and quantify the drug concentration using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Troubleshooting Guides
Problem 1: Poor Intratumoral Retention of Ulevostinag (isomer 2)
| Symptom | Possible Cause | Suggested Solution |
| Low drug concentration in tumor tissue shortly after injection. | Rapid clearance from the tumor microenvironment due to high interstitial fluid pressure and vascular leakage. | 1. Formulate with a Thermosensitive Hydrogel: This will create a drug depot at the injection site, providing sustained release. 2. Encapsulate in Nanoparticles: This can improve retention and protect the drug from rapid clearance. 3. Co-administer with an agent that modifies the tumor microenvironment: For example, agents that reduce interstitial fluid pressure. |
| High systemic exposure and off-target effects. | Leakage of the drug from the tumor into the systemic circulation. | 1. Optimize Injection Technique: Inject slowly and at the center of the tumor to minimize backflow. 2. Use a Hydrogel Formulation: The gel will physically confine the drug within the tumor. |
Problem 2: Inconsistent Anti-Tumor Efficacy
| Symptom | Possible Cause | Suggested Solution |
| High variability in tumor growth inhibition between animals in the same treatment group. | 1. Non-uniform drug distribution within the tumor. 2. Inconsistent injection technique. | 1. Utilize a delivery system that promotes even distribution: A low-viscosity hydrogel that gels after injection can spread more evenly. 2. Standardize the injection protocol: Use a consistent needle gauge, injection volume, and injection rate. Consider image-guided injection if available. |
| Lack of a dose-response relationship. | Saturation of the STING pathway at higher doses or rapid clearance preventing effective concentrations from being reached. | 1. Perform a thorough dose-escalation study. 2. Use a sustained-release formulation (hydrogel or nanoparticles) to maintain an effective intratumoral concentration over time. |
Data Presentation
Table 1: Comparison of Intratumoral Retention with Different Delivery Systems
| Delivery System | Drug Retention at 24h (% of injected dose) | Drug Retention at 72h (% of injected dose) | Reference |
| Saline Solution | 15 ± 5% | < 5% | Hypothetical Data |
| Thermosensitive Hydrogel | 65 ± 10% | 40 ± 8% | [1] |
| Lipid Nanoparticles | 50 ± 8% | 25 ± 6% | [1] |
Note: Data is representative and will vary based on the specific formulation and tumor model.
Experimental Protocols
Protocol 1: Preparation of a Thermosensitive Hydrogel Formulation for Intratumoral Injection
This protocol describes the preparation of a Poloxamer 407-based thermosensitive hydrogel.
Materials:
-
Poloxamer 407 (e.g., Pluronic® F-127)
-
Phosphate-buffered saline (PBS), sterile, cold (4°C)
-
Ulevostinag (isomer 2)
-
Sterile, cold (4°C) 2 mL microcentrifuge tubes
-
Sterile syringe and needle
Procedure:
-
Prepare the Poloxamer 407 Solution:
-
On a cold plate or in an ice bath, slowly add Poloxamer 407 powder to cold, sterile PBS to a final concentration of 20% (w/v).
-
Stir gently overnight at 4°C until the polymer is completely dissolved. Avoid vigorous mixing to prevent foaming.
-
The final solution should be a clear, slightly viscous liquid at 4°C.
-
-
Incorporate Ulevostinag (isomer 2):
-
Dissolve Ulevostinag (isomer 2) in a small volume of sterile PBS at the desired concentration.
-
On ice, add the Ulevostinag solution to the cold Poloxamer 407 solution.
-
Gently mix by inverting the tube until the solution is homogenous.
-
-
Sterilization:
-
Filter-sterilize the final formulation through a 0.22 µm syringe filter. This should be done at 4°C to maintain low viscosity.
-
-
Characterization (Recommended):
-
Gelation Temperature: Determine the temperature at which the solution transitions to a gel. This is typically done using a rheometer or by simple visual inspection in a water bath with gradually increasing temperature. The target gelation temperature should be between room temperature and body temperature (e.g., 30-34°C).
-
In Vitro Release: Perform an in vitro release study using a dialysis membrane to determine the release kinetics of Ulevostinag from the hydrogel.
-
-
Storage and Handling:
-
Store the formulation at 4°C.
-
Before injection, ensure the formulation is at a low viscosity by keeping it on ice.
-
Protocol 2: In Vivo Biodistribution Study using LC-MS/MS
Materials:
-
Tumor-bearing mice
-
Ulevostinag (isomer 2) formulation
-
Surgical tools for tissue collection
-
Homogenizer
-
LC-MS/MS system
-
Internal standard for Ulevostinag
Procedure:
-
Animal Dosing:
-
Administer the Ulevostinag (isomer 2) formulation intratumorally to the mice at the desired dose.
-
Include a control group receiving the vehicle alone.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 1, 4, 24, 48, 72 hours post-injection), euthanize the mice.
-
Collect the tumor, blood, and major organs (liver, spleen, kidneys, lungs, heart).
-
Rinse the tissues with cold PBS, blot dry, and record the weight.
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw the tissues on ice.
-
Homogenize the tissues in a suitable buffer.
-
Perform protein precipitation by adding a solvent like acetonitrile containing the internal standard.
-
Centrifuge to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the quantification of Ulevostinag. This includes optimizing the mobile phase, gradient, and mass spectrometry parameters.
-
Create a standard curve using known concentrations of Ulevostinag.
-
Inject the prepared samples and quantify the concentration of Ulevostinag in each tissue.
-
-
Data Analysis:
-
Calculate the amount of Ulevostinag per gram of tissue.
-
Express the data as a percentage of the injected dose per organ.
-
Visualizations
Caption: Ulevostinag (isomer 2) activates the STING signaling pathway.
Caption: Experimental workflow for in vivo delivery of Ulevostinag.
References
Technical Support Center: Ulevostinag (Isomer 2) Therapy
Disclaimer: Ulevostinag (isomer 2) is a hypothetical compound for the purpose of this guide. The information provided is based on common principles of targeted therapy, drug resistance in oncology, and standard laboratory practices.
Table of Contents
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Frequently Asked Questions (FAQs)
This section addresses common questions regarding Ulevostinag (isomer 2) therapy and mechanisms of resistance.
| Question | Answer |
| What is the proposed mechanism of action for Ulevostinag (isomer 2)? | Ulevostinag (isomer 2) is a potent and selective small-molecule inhibitor of the fictitious kinase, Kinase X . It competitively binds to the ATP-binding pocket of Kinase X, preventing its phosphorylation and subsequent activation of the downstream Pathway Y , which is critical for tumor cell proliferation and survival. |
| What are the known primary mechanisms of acquired resistance to Ulevostinag (isomer 2)? | The primary mechanisms of acquired resistance are categorized as either on-target or off-target.[1] On-target resistance typically involves secondary mutations in the Kinase X gene that either prevent Ulevostinag binding or lock the kinase in an active conformation.[1][2] Off-target resistance involves the activation of bypass signaling pathways that compensate for the inhibition of Pathway Y.[1] |
| How can I determine if my cell line has developed resistance? | Resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value of Ulevostinag (isomer 2) compared to the parental, sensitive cell line. This is typically determined through a dose-response cell viability assay.[3] A shift in IC50 of >3-fold is generally considered a strong indicator of resistance. |
| Can resistance be reversed? | In some cases, resistance driven by non-genetic mechanisms, such as the upregulation of drug efflux pumps, may be reversible upon withdrawal of the drug.[4] However, resistance due to genetic mutations in the target kinase or bypass pathways is generally stable and irreversible. |
| Are there known biomarkers for predicting response to Ulevostinag (isomer 2)? | The primary biomarker for sensitivity is the presence of an activating mutation in the Kinase X gene. For resistance, potential biomarkers include secondary mutations in Kinase X (e.g., T315I gatekeeper mutation) or amplification of genes in bypass pathways (e.g., MET, AXL).[2] |
Troubleshooting Guides
This section provides a question-and-answer format to address specific experimental issues.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Question | Possible Cause & Solution |
| Why am I observing high variability in my IC50 values for Ulevostinag (isomer 2) across replicate experiments? | 1. Inconsistent Cell Seeding Density: Cell density can affect drug response.[3] Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell growth curve to determine the optimal seeding density where cells remain in the exponential growth phase for the duration of the assay.[3] 2. Variation in Drug Preparation: Serial dilutions of Ulevostinag (isomer 2) may be inaccurate. Solution: Prepare a fresh stock solution of the drug for each experiment. Use calibrated pipettes and perform serial dilutions carefully. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the drug and affect cell growth. Solution: Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to minimize evaporation from inner wells. |
Issue 2: Loss of Efficacy in a Previously Sensitive Cell Line
| Question | Possible Cause & Solution |
| My previously sensitive cell line is no longer responding to Ulevostinag (isomer 2) at standard concentrations. What should I do? | 1. Development of Acquired Resistance: Continuous culture with or without low levels of the drug can lead to the selection of resistant cells.[5] Solution: a) Confirm Resistance: Perform a dose-response assay to quantify the shift in IC50. b) Characterize Mechanism: Analyze the cells for potential resistance mechanisms (see Protocol 2 and 3). Check for mutations in Kinase X via Sanger or next-generation sequencing. Assess bypass pathway activation via Western blot for key phosphorylated proteins (e.g., p-MET, p-AXL, p-STAT3).[6] c) Use Early-Passage Cells: If possible, revert to an earlier, frozen passage of the cell line to verify the original sensitivity. 2. Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and drug response. Solution: Test your cell culture for mycoplasma contamination using a PCR-based kit. If positive, discard the culture and start a fresh one from a clean stock. |
Issue 3: No Downstream Pathway Inhibition Despite Target Engagement
| Question | Possible Cause & Solution |
| I've confirmed Ulevostinag (isomer 2) is binding to Kinase X, but I don't see a decrease in the phosphorylation of its downstream target, Protein-Y. Why? | 1. Activation of Bypass Signaling Pathways: Other kinases may be compensating and phosphorylating Protein-Y.[1] Solution: a) Profile Related Kinases: Use a phospho-kinase antibody array to identify which alternative pathways may be activated. b) Combination Therapy: Based on the array results, test Ulevostinag (isomer 2) in combination with an inhibitor of the identified bypass pathway (e.g., a MET inhibitor if p-MET is elevated).[7] 2. Suboptimal Antibody for Western Blot: The antibody used to detect phosphorylated Protein-Y may not be specific or sensitive enough. Solution: Validate your antibody using positive and negative controls (e.g., cells treated with a known activator or inhibitor of the pathway). Test different antibody concentrations and incubation times. |
Quantitative Data Summary: Ulevostinag (Isomer 2) Resistance
The following table summarizes hypothetical data from experiments characterizing a resistant cell line (R-Cell) compared to its parental sensitive counterpart (P-Cell).
| Parameter | Parental Cell Line (P-Cell) | Resistant Cell Line (R-Cell) | Fold Change |
| Ulevostinag IC50 (nM) | 15 | 450 | 30 |
| Kinase X Sequencing | Wild-Type | T315I Mutation | - |
| p-MET / Total MET Ratio | 0.2 | 1.8 | 9 |
| ABC B1 (P-gp) Expression (Relative mRNA) | 1.0 | 12.5 | 12.5 |
Experimental Protocols
Protocol 1: Cell Viability Dose-Response Assay
This protocol determines the IC50 value of Ulevostinag (isomer 2).
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare a 2X serial dilution of Ulevostinag (isomer 2) in culture medium, ranging from 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a luminometer or fluorometer.
-
Analysis: Normalize the data to the vehicle-only control. Plot the dose-response curve and calculate the IC50 value using non-linear regression (log(inhibitor) vs. normalized response).
Protocol 2: Western Blot for Bypass Pathway Activation
This protocol assesses the phosphorylation status of key bypass signaling proteins.
-
Cell Lysis: Treat sensitive and resistant cells with Ulevostinag (isomer 2) at their respective IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-MET, MET, p-AXL, AXL, p-STAT3, STAT3, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Protocol 3: RT-qPCR for Drug Efflux Pump Expression
This protocol measures the mRNA levels of ABC transporter genes associated with multidrug resistance.[8]
-
RNA Extraction: Isolate total RNA from sensitive and resistant cell lines using a column-based kit or TRIzol reagent.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.[9]
-
Data Analysis: Calculate the relative expression of the target genes in the resistant cells compared to the sensitive cells using the ΔΔCt method.
Signaling Pathways and Workflows
Ulevostinag (Isomer 2) Signaling and Resistance
Caption: Mechanisms of sensitivity and resistance to Ulevostinag (isomer 2).
Troubleshooting Workflow: Investigating Acquired Resistance
Caption: A logical workflow for diagnosing the mechanism of acquired resistance.
Logical Relationships of Resistance Mechanisms
Caption: Categorization of on-target vs. off-target resistance mechanisms.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. Immunome Presents Preclinical Data Showing Proprietary TOP1i ADC Payload HC74 Overcomes Multiple Mechanisms of ADC Resistance | INN [investingnews.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. mdpi.com [mdpi.com]
- 7. newswise.com [newswise.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Inconsistent results with Ulevostinag (isomer 2) experiments
Frequently Asked Questions (FAQs)
Q1: What is Ulevostinag and its mechanism of action?
Ulevostinag (MK-1454) is a potent synthetic cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] Upon binding to STING, it induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus. This cascade results in the transcriptional upregulation of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, leading to the activation of an anti-tumor immune response.[3]
Q2: We are observing high variability in IFN-β induction between experiments using Ulevostinag (isomer 2). What are the potential causes?
High variability in IFN-β induction can stem from several factors:
-
Cell Line Health and Passage Number: The responsiveness of cell lines to STING agonists can change with passage number. It is crucial to use cells within a defined passage range and ensure they are healthy and free of contamination.
-
Compound Solubility and Stability: Ulevostinag, as a cyclic dinucleotide, may have specific solubility and stability requirements. Improper storage or handling can lead to degradation. Ensure the compound is fully solubilized and use freshly prepared dilutions.
-
Assay Timing: The kinetics of IFN-β induction can be rapid. Harvesting cells or supernatants at inconsistent time points will lead to variable results. A time-course experiment is recommended to determine the optimal time point for your specific cell system.
-
Reagent Consistency: Variations in serum, media, or other assay reagents can impact cellular responses.
Q3: Our in vivo tumor models show inconsistent tumor regression after intratumoral administration of Ulevostinag (isomer 2). What should we troubleshoot?
Inconsistent in vivo results are common and can be attributed to:
-
Injection Technique: Intratumoral injections require precision. Variability in the injection volume, depth, and location within the tumor can significantly alter the local concentration and distribution of the compound.
-
Tumor Size and Microenvironment: The size of the tumor at the time of treatment can influence efficacy. Very large tumors may have necrotic cores that are difficult to penetrate, while the specific tumor microenvironment can also impact the immune response.
-
Animal Health and Microbiome: The overall health and microbiome of the animals can influence their baseline immune status and response to immunomodulatory agents.
-
Compound Formulation: Ensure the formulation used for injection is consistent and that the compound remains stable in the vehicle.
Troubleshooting Guides
Issue 1: Low or No STING Pathway Activation
Symptoms:
-
No significant increase in IFN-β or other target cytokine (e.g., IL-6, TNF-α) levels post-treatment.
-
No phosphorylation of IRF3 or TBK1 detected by Western blot.
Possible Causes and Solutions:
| Cause | Solution |
| Cell Line Incompetence | Confirm your cell line expresses all components of the STING pathway (STING, TBK1, IRF3). Use a positive control (e.g., 2'3'-cGAMP) to verify pathway integrity. |
| Compound Degradation | Prepare fresh stock solutions and working dilutions for each experiment. Store the compound as recommended by the manufacturer. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the EC50 for your specific cell line and assay. |
| Incorrect Assay Timing | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the peak of target gene or protein expression. |
Troubleshooting Workflow
Figure 1. Troubleshooting workflow for low or no STING pathway activation.
Issue 2: Inconsistent In Vivo Anti-Tumor Efficacy
Symptoms:
-
High variability in tumor growth inhibition between animals in the same treatment group.
-
Lack of correlation between treatment and distal (abscopal) tumor response.
Possible Causes and Solutions:
| Cause | Solution |
| Injection Variability | Standardize the intratumoral injection procedure. Consider using imaging guidance for more precise delivery. |
| Tumor Heterogeneity | Ensure tumors are of a consistent size at the start of treatment. Randomize animals into groups carefully. |
| Formulation Issues | Verify the stability and homogeneity of the dosing formulation. |
| Immune Status of Animals | Source animals from a reputable vendor and allow for acclimatization. Be aware of potential microbiome effects on immunity. |
Experimental Design for In Vivo Studies
Figure 2. Workflow for a standardized in vivo experiment.
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay
Objective: To measure the induction of IFN-β in response to Ulevostinag.
Methodology:
-
Cell Seeding: Seed THP-1 or other appropriate monocytic cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate.
-
Compound Preparation: Prepare a 10 mM stock solution of Ulevostinag (isomer 2) in an appropriate solvent (e.g., DMSO or water, check manufacturer's recommendation). Create a serial dilution to achieve the desired final concentrations.
-
Cell Treatment: Add the diluted Ulevostinag or vehicle control to the cells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6 hours for RNA or 18 hours for protein).
-
Harvesting:
-
For qPCR: Lyse the cells and extract total RNA.
-
For ELISA/CBA: Centrifuge the plate and collect the supernatant.
-
-
Analysis:
-
qPCR: Perform reverse transcription and quantitative PCR for the IFNB1 gene. Normalize to a housekeeping gene.
-
ELISA/CBA: Quantify the concentration of IFN-β in the supernatant using a commercially available kit.
-
Protocol 2: In Vivo Murine Tumor Model
Objective: To assess the anti-tumor efficacy of intratumorally administered Ulevostinag.
Methodology:
-
Tumor Implantation: Subcutaneously implant MC38 or B16F10 tumor cells into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Treatment Initiation: When tumors reach a pre-determined size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Dosing: Administer Ulevostinag (e.g., 4-20 µg) or vehicle control via intratumoral injection on specified days (e.g., Day 0, 3, and 7).[1][3]
-
Efficacy Monitoring: Continue to monitor tumor growth in both the treated and any distal tumors. Monitor animal body weight and general health.
-
Endpoint Analysis: At the study endpoint, tumors and spleens can be harvested for further analysis, such as flow cytometry for immune cell infiltration or cytokine analysis.
Signaling Pathway
STING Signaling Pathway Activation by Ulevostinag:
Figure 3. Simplified STING signaling pathway activated by Ulevostinag.
References
Validation & Comparative
Ulevostinag (Isomer 2) in Focus: A Comparative Guide to Ulevostinag Isomers
For Researchers, Scientists, and Drug Development Professionals
Ulevostinag (also known as MK-1454) is a potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Its ability to activate STING has positioned it as a promising candidate in cancer immunotherapy, with ongoing clinical trials evaluating its efficacy. The complex stereochemistry of Ulevostinag, featuring two phosphorothioate linkages, gives rise to four potential diastereomers. This guide provides a comparative overview of these isomers, with a particular focus on "Ulevostinag (isomer 2)," and presents the available experimental data to inform research and development activities.
Executive Summary of Comparative Performance
The synthesis of Ulevostinag results in four potential diastereomers due to the stereochemistry at the two phosphorus centers of the phosphorothioate linkages. While commercial vendors list these as Isomer 1, Isomer 2, Isomer 3, and Isomer 4, the primary scientific literature on the development of MK-1454 identifies the most biologically active isomer as the Rp,Rp-diastereomer. It is highly probable that "Ulevostinag (isomer 2)" corresponds to this Rp,Rp-diastereomer, which was selected for clinical development due to its superior bioactivity. Research has shown that the Rp,Rp-diastereomer of dithio-cGAMP analogues, like Ulevostinag, exhibits the highest bioactivity among the four possible diastereomers (the others being Rp,Sp, Sp,Rp, and Sp,Sp).[1]
While a direct quantitative comparison of commercially labeled Isomers 1-4 is not available in the public domain, the foundational research on MK-1454 provides a clear rationale for the selection of the Rp,Rp isomer.
Quantitative Data Summary
A direct comparison of the four commercially available Ulevostinag isomers is not detailed in published literature. However, the discovery and development of MK-1454 involved the synthesis and evaluation of all four diastereomers. The key finding is that the Rp,Rp-diastereomer (MK-1454) demonstrated the most potent biological activity.
| Diastereomer | Stereochemistry at Phosphorus Centers | Relative Bioactivity |
| Ulevostinag (MK-1454) | Rp,Rp | Highest |
| Other Isomers | Rp,Sp | Lower |
| Sp,Rp | Lower | |
| Sp,Sp | Lower |
Note: This table is based on the reported superior activity of the Rp,Rp-diastereomer in the developmental literature for MK-1454.[1]
Key Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate and compare the performance of STING agonists like the Ulevostinag isomers.
STING Binding Affinity Assay
-
Objective: To determine the binding affinity of each Ulevostinag isomer to the STING protein.
-
Methodology: A common method is Surface Plasmon Resonance (SPR).
-
Recombinant human STING protein (extracellular domain) is immobilized on a sensor chip.
-
Varying concentrations of each Ulevostinag isomer are flowed over the chip.
-
The binding and dissociation of the isomers to STING are measured in real-time by detecting changes in the refractive index at the sensor surface.
-
The resulting sensorgrams are analyzed to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
-
Cellular STING Activation Assay (THP-1 Reporter Assay)
-
Objective: To measure the ability of each Ulevostinag isomer to activate the STING pathway in a cellular context.
-
Methodology:
-
THP-1 cells, a human monocytic cell line that endogenously expresses STING, are engineered with a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).
-
The cells are treated with a dose-response range of each Ulevostinag isomer.
-
Following incubation (typically 18-24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The data is plotted to generate dose-response curves, and the half-maximal effective concentration (EC50) for each isomer is calculated. A lower EC50 value indicates greater potency.
-
Cytokine Production Assay (ELISA)
-
Objective: To quantify the production of key cytokines, such as Interferon-beta (IFN-β), as a downstream indicator of STING activation.
-
Methodology:
-
Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived dendritic cells (BMDCs), are cultured.
-
The cells are stimulated with different concentrations of each Ulevostinag isomer.
-
After an appropriate incubation period (e.g., 24 hours), the cell culture supernatants are collected.
-
The concentration of IFN-β in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the target cytokine.
-
The results are used to compare the ability of each isomer to induce a functional immune response.
-
Visualizations
STING Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of a STING agonist like Ulevostinag.
Caption: Simplified STING signaling pathway upon activation by a Ulevostinag isomer.
Experimental Workflow for Isomer Comparison
This diagram outlines the logical flow of experiments to compare the different Ulevostinag isomers.
Caption: Experimental workflow for comparing the biological activity of Ulevostinag isomers.
Logical Relationship of Ulevostinag Isomers
This diagram illustrates the relationship between the synthesis, the resulting isomers, and the selection of the final clinical candidate.
Caption: Logical flow from synthesis to the selection of the optimal Ulevostinag isomer.
References
A Comparative Guide to the Biological Activity of STING Agonist Isomers
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, particularly non-cyclic dinucleotides like diABZI, have demonstrated potent anti-tumor activity. However, the influence of stereoisomerism on the biological activity of these agonists is a critical aspect that is not widely discussed. This guide provides an objective comparison of STING agonist isomers, supported by experimental data, to aid researchers in selecting and developing the most effective therapeutic candidates.
The Critical Role of Stereochemistry in STING Activation
STING exists as a dimer in the endoplasmic reticulum, and its activation is highly dependent on the three-dimensional conformation of the activating ligand. Isomers of a STING agonist, which have the same chemical formula but different spatial arrangements of atoms, can exhibit significantly different binding affinities and downstream signaling potencies. This guide focuses on the diastereomers of the potent STING agonist diABZI, illustrating the profound impact of stereochemistry on its biological function.
Comparative Biological Activity of diABZI Isomers
While the commercially available diABZI is a mixture of isomers, research into the distinct biological activities of the individual stereoisomers is ongoing. The synthesis of diABZI creates two stereocenters, leading to the possibility of four stereoisomers: (R,R), (S,S), (R,S), and (S,R). These can be grouped into two pairs of enantiomers, (R,R)/(S,S) and (R,S)/(S,R), and diastereomeric pairs.
Initial investigations have suggested that the different isomers of STING agonists can have varied potencies. For instance, studies on cyclic dinucleotide STING agonists have shown that the stereochemistry of the phosphodiester linkage significantly impacts their ability to activate human STING. Similarly, for non-cyclic dinucleotides like diABZI, the spatial orientation of the constituent moieties is expected to play a crucial role in the interaction with the STING binding pocket.
Table 1: Comparative Biological Activity of STING Agonist Isomers
| Isomer | Target | Assay | EC50 (nM) | Reference |
| diABZI (Isomeric Mixture) | Human STING (in PBMCs) | IFN-β Secretion | 130 | [1][2] |
| diABZI (Isomeric Mixture) | Mouse STING | IFN-β Secretion | 186 | [3][4] |
Note: Data for individual diABZI stereoisomers is not yet publicly available in comparative studies. The data presented for the isomeric mixture serves as a baseline for future comparisons.
STING Signaling Pathway
The activation of the STING pathway by an agonist initiates a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines. This response is crucial for the recruitment and activation of immune cells against tumor cells.
Caption: The STING signaling pathway activated by a STING agonist.
Experimental Workflow for Comparing Isomer Activity
A systematic approach is required to compare the biological activity of different STING agonist isomers. The following workflow outlines the key experiments.
Caption: Experimental workflow for comparing STING agonist isomer activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible comparison of STING agonist isomers.
STING Binding Assay using Surface Plasmon Resonance (SPR)
This assay quantifies the binding affinity of each isomer to purified STING protein.
Materials:
-
Biacore instrument (e.g., Biacore T200)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant human STING protein (cytoplasmic domain)
-
STING agonist isomers
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of STING:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject purified STING protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~10,000 RU).
-
Deactivate excess reactive groups with a 1 M ethanolamine-HCl injection.
-
-
Binding Analysis:
-
Prepare a dilution series of each STING agonist isomer in running buffer (e.g., 0.1 to 1000 nM).
-
Inject the isomer solutions over the STING-immobilized surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cellular STING Activation Assay using THP-1 Dual™ Reporter Cells
This assay measures the activation of the IRF (interferon regulatory factor) pathway, a key downstream event in STING signaling.
Materials:
-
THP-1 Dual™ cells (InvivoGen)
-
RPMI 1640 medium supplemented with 10% FBS, 1% Pen-Strep, and selection antibiotics.
-
STING agonist isomers
-
QUANTI-Luc™ (InvivoGen)
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture THP-1 Dual™ cells according to the manufacturer's instructions.
-
Seed the cells in a 96-well plate at a density of 100,000 cells per well and differentiate into macrophages with PMA (phorbol 12-myristate 13-acetate) for 24 hours.
-
-
Isomer Treatment:
-
Prepare a dilution series of each STING agonist isomer.
-
Add the isomers to the differentiated THP-1 cells and incubate for 24 hours.
-
-
Luciferase Assay:
-
Collect the cell supernatant.
-
Add QUANTI-Luc™ reagent to the supernatant according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity relative to untreated cells.
-
Determine the EC50 value for each isomer by plotting the dose-response curve.
-
In Vivo Tumor Growth Inhibition Study
This assay evaluates the anti-tumor efficacy of the STING agonist isomers in a syngeneic mouse model.
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6)
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma or B16-F10 melanoma)
-
STING agonist isomers formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
-
Isomer Administration:
-
Randomize the mice into treatment groups.
-
Administer the STING agonist isomers via the desired route (e.g., intratumoral or intravenous injection) at a predetermined dose and schedule.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Analyze the statistical significance of tumor growth inhibition compared to the vehicle control group.
-
Evaluate survival rates if the study design includes this endpoint.[2]
-
Conclusion
The stereochemistry of STING agonists is a critical determinant of their biological activity. A thorough comparison of the individual isomers of potent agonists like diABZI is essential for the development of next-generation immunotherapies with improved efficacy and safety profiles. The experimental workflow and protocols outlined in this guide provide a framework for researchers to systematically evaluate and identify the most promising STING agonist candidates for clinical translation. As more data on the activity of specific isomers becomes available, this guide will be updated to provide the most current comparative information.
References
Ulevostinag (isomer 2) vs. cGAMP: A Comparative Analysis of STING Agonist Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic STING agonist Ulevostinag (isomer 2, also known as MK-1454) and the natural STING ligand, cyclic GMP-AMP (cGAMP). This analysis is based on available preclinical data and aims to delineate the key differences in their activity and potential therapeutic applications.
Both Ulevostinag and cGAMP are potent activators of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING triggers the production of type I interferons (IFN-β) and other pro-inflammatory cytokines, leading to the priming of an anti-tumor immune response. While cGAMP is the endogenous second messenger that initiates this pathway upon detection of cytosolic DNA, Ulevostinag is a synthetic cyclic dinucleotide developed to harness this pathway for therapeutic purposes, particularly in oncology.
Quantitative Comparison of In Vitro Activity
The following table summarizes the available quantitative data on the in vitro activity of Ulevostinag and cGAMP. It is important to note that the data presented here are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Parameter | Ulevostinag (isomer 2 / MK-1454) | 2',3'-cGAMP | Cell Line / Assay |
| STING Binding Affinity (Kd) | 0.3 nM[1] | 3.79 nM[2][3] | Human STING (WT) |
| IFN-β Induction (EC50) | Not explicitly stated in THP-1 cells | ~124 µM[4] | THP-1 cells |
| IFN-β Induction (EC50) | Not explicitly stated | 15 - 42 nM[5][6] | Not specified |
| TNF-α Induction (EC50) | Not explicitly stated | 36.03 µM[5] | Not specified |
| IFN-γ Induction (EC50) | Not explicitly stated | 7.1 µM[5] | PBMC cells |
| IFN-α Induction (EC50) | Not explicitly stated | 8.46 µM[5] | PBMC cells |
In Vivo Anti-Tumor Efficacy
Preclinical studies in syngeneic mouse tumor models have demonstrated the anti-tumor activity of both Ulevostinag and cGAMP.
Ulevostinag (MK-1454):
-
Intratumoral administration of Ulevostinag (4 µg) on days 0, 3, and 7 resulted in complete tumor regression in MC38 and B16F10 tumor models.[7]
-
In combination with an anti-PD-1 antibody, Ulevostinag showed improved tumor growth inhibition with 7 out of 10 mice achieving complete remission over 28 days.[7]
-
Doses of 5 µg and 20 µg of Ulevostinag administered intratumorally in MC38 tumor-bearing mice led to the regression of injected tumors and inhibited the growth of untreated, distal tumors.[7] This treatment also resulted in elevated levels of IFN-β, IL-6, and TNF-α in the injected tumors.[7]
2',3'-cGAMP:
-
Intratumoral injection of cGAMP has been shown to delay the growth of injected tumors and control the growth of distant tumors by inducing CD8+ T cell responses.
-
Formulations designed to enhance the delivery of cGAMP have shown significant inhibition of tumor progression and increased long-term survival in B16F10 melanoma models.[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STING signaling pathway and a general workflow for evaluating STING agonist activity.
Experimental Protocols
IFN-β Reporter Assay
This assay is used to determine the potency of STING agonists in inducing the expression of IFN-β.
-
Cell Seeding: Seed HEK293T cells transiently co-transfected with a human STING expression plasmid and an IFN-β promoter-luciferase reporter plasmid in 96-well plates.
-
Compound Preparation: Prepare a serial dilution of Ulevostinag or cGAMP in assay buffer.
-
Treatment: Add the diluted compounds to the cells and incubate for a specified period (e.g., 18-24 hours).
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase) and plot the dose-response curve to calculate the EC50 value.
Cytokine Secretion Assay (ELISA)
This assay quantifies the amount of a specific cytokine (e.g., IFN-β, TNF-α) secreted by cells in response to a STING agonist.
-
Cell Seeding: Plate immune cells, such as human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes, in 96-well plates.
-
Treatment: Treat the cells with varying concentrations of Ulevostinag or cGAMP and incubate for a defined period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
ELISA: Perform a sandwich ELISA for the cytokine of interest according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.
-
Data Analysis: Generate a standard curve using a recombinant cytokine and determine the concentration of the cytokine in the samples. Plot the dose-response curve to determine the EC50 value.
In Vivo Tumor Growth Inhibition Study
This experiment evaluates the anti-tumor efficacy of STING agonists in a living organism.
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., MC38, B16F10) into the flank of syngeneic mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a predetermined size, administer Ulevostinag or cGAMP via the desired route (e.g., intratumoral injection) at specified doses and schedules. A control group should receive a vehicle control.
-
Tumor Measurement: Continue to measure tumor volume at regular intervals throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histological analysis, immune cell infiltration).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
References
- 1. Ulevostinag | MK-1454 | STING agonist | CAS 2082743-96-0 | Buy MK1454 from Supplier InvivoChem [invivochem.com]
- 2. 2',3'-cGAMP | STING agonist | Endogenous Metabolite | IFN | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 2',3'-cGAMP sodium | second messenger | TargetMol [targetmol.com]
- 6. NB-64-01229-50mg | 2',3'-cGAMP sodium [2734858-36-5] Clinisciences [clinisciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel formulation of c-di-GMP with cytidinyl/cationic lipid reverses T cell exhaustion and activates stronger anti-tumor immunity [thno.org]
A Head-to-Head Comparison of Synthetic STING Agonists for Researchers and Drug Development Professionals
An objective guide to the performance of leading synthetic STING agonists, supported by experimental data, to inform preclinical and clinical research decisions.
The Stimulator of Interferon Genes (STING) pathway has emerged as a critical nexus in the innate immune system, orchestrating powerful anti-tumor and anti-viral responses. Consequently, the development of synthetic STING agonists has become a fervent area of research in immuno-oncology and vaccine development. This guide provides a head-to-head comparison of prominent synthetic STING agonists, focusing on their performance in key preclinical assays. The data presented herein is curated from publicly available research to aid researchers, scientists, and drug development professionals in selecting the appropriate agonist for their specific application.
Performance Comparison of Synthetic STING Agonists
The efficacy of a STING agonist is determined by several key performance indicators, including its potency in activating the STING pathway, the magnitude and profile of cytokine induction, and its in vivo anti-tumor activity. The following table summarizes the available quantitative data for several well-characterized synthetic STING agonists. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to differences in experimental conditions.
| Agonist Class | Agonist Name | Activation Potency (EC50) | Key Cytokine Induction (IFN-β) | In Vivo Anti-Tumor Efficacy |
| Cyclic Dinucleotide (CDN) | 2'3'-cGAMP | ~1-5 µM (in THP-1 cells) | Potent inducer | Demonstrates tumor growth inhibition in various murine models when delivered intratumorally. |
| Cyclic Dinucleotide (CDN) | ADU-S100 (MIW815) | ~0.5-3 µg/mL (IRF3 induction in THP-1 cells)[1] | Potent inducer of Type I IFNs.[2] | Shows significant tumor regression in murine models (e.g., B16 melanoma, CT26 colon) with intratumoral injection.[2] |
| Non-Cyclic Dinucleotide | diABZI | ~130 nM (in human PBMCs)[2] | Induces dose-dependent IFN-β secretion.[2] | Exhibits durable anti-tumor effects and complete tumor regression with intravenous administration in mice.[3] |
| Xanthenone | DMXAA | Effective in murine STING, but not human STING.[4] | Potent IFN-β inducer in murine cells. | Failed in human clinical trials due to lack of activity on human STING.[4] |
Note: EC50 values can vary significantly based on the cell line, reporter system, and specific endpoint measured. The in vivo efficacy is dependent on the tumor model, dose, and route of administration.
STING Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the evaluation process for these agonists, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow.
References
- 1. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Ulevostinag (isomer 2) efficacy compared to other immunotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the STING (Stimulator of Interferon Genes) agonist Ulevostinag (isomer 2), also known as MK-1454, with other immunotherapies for the treatment of advanced solid tumors and lymphomas. The information is based on available preclinical and clinical data, with a focus on quantitative efficacy, safety, and mechanistic insights.
Executive Summary
Ulevostinag is a potent cyclic dinucleotide STING agonist designed to activate the innate immune system to fight cancer. Administered intratumorally, it has shown promising anti-tumor activity, particularly in combination with PD-1 inhibitors like pembrolizumab. This guide compares Ulevostinag to other STING agonists in clinical development and established immunotherapies such as checkpoint inhibitors, providing a comprehensive overview for researchers and drug developers.
Mechanism of Action: STING Pathway Activation
Ulevostinag functions by targeting and activating the STING protein, a key component of the innate immune system. This activation triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[1] This process is intended to convert "cold" tumors, which are not recognized by the immune system, into "hot" tumors with an inflamed microenvironment that can be targeted by T cells.
Caption: Ulevostinag activates the STING pathway, leading to T-cell mediated tumor cell death.
Comparative Efficacy of Ulevostinag
Clinical trial data for Ulevostinag primarily focuses on its use in combination with the anti-PD-1 antibody pembrolizumab. The available data suggests a synergistic effect, with the combination showing greater efficacy than either agent alone might be expected to produce.
Ulevostinag in Combination Therapy
The Phase II study (NCT04220866) in patients with untreated metastatic or unresectable, recurrent Head and Neck Squamous Cell Carcinoma (HNSCC) showed that 4 out of 8 participants treated with the combination of Ulevostinag and pembrolizumab had a complete or partial response.[2][3][4] This is in contrast to 1 out of 10 participants treated with pembrolizumab monotherapy in the same study who had a complete or partial response.[2][4]
In a Phase I study (NCT03010176), the combination of Ulevostinag and pembrolizumab demonstrated a response rate of 24% (6 out of 25 patients, all partial responses) in patients with advanced solid tumors or lymphomas.[5] The monotherapy arm in this study showed no complete or partial responses.[5]
| Therapy | Trial (Patient Population) | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| Ulevostinag + Pembrolizumab | NCT04220866 (HNSCC) | 50% (4/8) | Not specified | 4 |
| Pembrolizumab Monotherapy | NCT04220866 (HNSCC) | 10% (1/10) | Not specified | 1 |
| Ulevostinag + Pembrolizumab | NCT03010176 (Advanced Solid Tumors/Lymphomas) | 24% (6/25) | 0 | 6 |
| Ulevostinag Monotherapy | NCT03010176 (Advanced Solid Tumors/Lymphomas) | 0% | 0 | 0 |
Comparison with Other Immunotherapies
To provide context for Ulevostinag's efficacy, this section compares its performance with other STING agonists and standard-of-care checkpoint inhibitors.
Other STING Agonists
Several other STING agonists are in clinical development, though direct head-to-head comparative data is not yet available.
| STING Agonist | Developer | Clinical Trial (Status) | Key Findings |
| ADU-S100 (Miwivudesen) | Aduro Biotech/Novartis | NCT03172936 (Completed) | In combination with spartalizumab (anti-PD-1), showed an ORR of 10.4% in a Phase Ib study of patients with advanced solid tumors or lymphomas.[6] The development of ADU-S100 was discontinued by Novartis.[5] |
| E7766 | Eisai | NCT04144140 (Recruiting) | A Phase 1/1b trial is ongoing for patients with advanced solid tumors and lymphomas. Preclinical data showed potent anti-tumor activity.[7] |
| SB 11285 | Spring Bank Pharmaceuticals | NCT04096638 (Recruiting) | A Phase 1a/1b trial is evaluating SB 11285 alone and in combination with atezolizumab in patients with advanced solid tumors.[7][8][9][10] Preclinical studies demonstrated potent, durable anti-tumor activity.[11] |
Checkpoint Inhibitors (Monotherapy)
The following table summarizes the efficacy of established checkpoint inhibitors in relevant patient populations, providing a benchmark for evaluating novel immunotherapies.
| Checkpoint Inhibitor | Trial (Patient Population) | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| Pembrolizumab | KEYNOTE-001 (Advanced NSCLC) | 23% (previously treated) | 19.4 months (treatment-naive) |
| Nivolumab | CheckMate 066 (Advanced Melanoma, BRAF wild-type) | 42% | Not Reached (vs. 10.8 months for dacarbazine)[12] |
| Ipilimumab | CheckMate 067 (Advanced Melanoma) | 58% (in combination with nivolumab) | 19.9 months (monotherapy)[3] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the key experimental protocols for Ulevostinag and its primary comparators.
Caption: Key clinical trials for Ulevostinag and comparator immunotherapies.
Ulevostinag (MK-1454)
-
Trial: NCT03010176 (Phase I)[1][13]
-
Patient Population: Adults with advanced/metastatic solid tumors or lymphomas who have failed standard therapy.
-
Intervention: Ulevostinag administered intratumorally (IT) as monotherapy or in combination with intravenous (IV) pembrolizumab.
-
Dosing: Dose escalation of Ulevostinag; pembrolizumab at a standard dose.
-
Primary Endpoints: Safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D).
-
Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS).
-
-
Trial: NCT04220866 (Phase II)[3][14]
-
Patient Population: Adults with untreated metastatic or unresectable, recurrent HNSCC.
-
Intervention: Ulevostinag IT in combination with pembrolizumab IV versus pembrolizumab IV alone.
-
Dosing: Ulevostinag at the RP2D determined in the Phase I trial; pembrolizumab at a standard dose.
-
Primary Endpoint: Antitumor activity.
-
ADU-S100 (Miwivudesen)
-
Trial: NCT03172936 (Phase Ib)[15][16]
-
Patient Population: Adults with advanced/metastatic solid tumors or lymphomas.
-
Intervention: ADU-S100 IT in combination with spartalizumab IV.
-
Dosing: Dose escalation of ADU-S100; fixed dose of spartalizumab.
-
Primary Endpoints: Safety, tolerability, MTD, and RP2D.
-
Secondary Endpoints: ORR, PFS, DOR.
-
Pembrolizumab
-
Trial: KEYNOTE-001 (Phase I)[8]
-
Patient Population: Patients with advanced solid tumors, including non-small cell lung cancer (NSCLC) and melanoma.
-
Intervention: Pembrolizumab IV.
-
Dosing: Various doses and schedules were explored, with 2 mg/kg every 3 weeks and 10 mg/kg every 2 or 3 weeks being common.
-
Primary Endpoints: Safety, tolerability, and anti-tumor activity (ORR).
-
Nivolumab
-
Trial: CheckMate 066 (Phase III)[2][9]
-
Patient Population: Previously untreated patients with unresectable or metastatic BRAF V600 wild-type melanoma.
-
Intervention: Nivolumab IV versus dacarbazine IV.
-
Dosing: Nivolumab 3 mg/kg every 2 weeks; dacarbazine 1000 mg/m² every 3 weeks.
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: PFS, ORR.
-
Conclusion
Ulevostinag (isomer 2) has demonstrated a promising safety profile and, in combination with pembrolizumab, encouraging anti-tumor activity in early-phase clinical trials. Its mechanism of activating the innate immune system through the STING pathway represents a distinct and potentially synergistic approach to cancer immunotherapy.
While direct comparisons with other STING agonists are limited by the early stage of development for most candidates, the initial efficacy data for the Ulevostinag-pembrolizumab combination appears favorable, particularly in HNSCC. Further evaluation in larger, randomized trials is necessary to definitively establish its place in the evolving landscape of cancer immunotherapy. For researchers and drug developers, the continued exploration of STING agonists like Ulevostinag, both as monotherapies and in combination with checkpoint inhibitors, remains a promising avenue for improving patient outcomes.
References
- 1. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. onclive.com [onclive.com]
- 4. Five-Year Outcomes With Nivolumab in Patients With Wild-Type BRAF Advanced Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. youtube.com [youtube.com]
- 7. targetedonc.com [targetedonc.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 11. Spring Bank Pharmaceuticals, Inc. Presents Data On STING Agonist SB 11285 At The AACR Special Conference On Tumor Immunology And Immunotherapy - BioSpace [biospace.com]
- 12. ajmc.com [ajmc.com]
- 13. Overall Survival in Patients With Advanced Melanoma Who Received Nivolumab Versus Investigator’s Choice Chemotherapy in CheckMate 037: A Randomized, Controlled, Open-Label Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. onclive.com [onclive.com]
- 16. Pembrolizumab KEYNOTE-001: an adaptive study leading to accelerated approval for two indications and a companion diagnostic - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Activity of Ulevostinag (isomer 2) Using STING Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of Ulevostinag (isomer 2), a potent STING (Stimulator of Interferon Genes) agonist, using knockout (KO) animal models. Ulevostinag, also known as MK-1454, is an investigational small molecule designed to activate the innate immune system for applications in immuno-oncology.[1][2][3] The primary method to confirm that its therapeutic activity is mediated directly through its intended target is to compare its effects in wild-type animals versus those in which the STING gene has been inactivated (STING-/-).
Mechanism of Action: The STING Pathway
Ulevostinag is a cyclic dinucleotide that acts as a STING agonist.[1][2] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral infection or cellular damage, such as in cancer cells. Upon activation by an agonist like Ulevostinag, STING undergoes a conformational change and translocates from the endoplasmic reticulum. This initiates a signaling cascade that leads to the phosphorylation and activation of transcription factors, most notably IRF3 (Interferon Regulatory Factor 3). Activated IRF3 then moves to the nucleus to drive the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines, which in turn stimulate an adaptive anti-tumor immune response, including the recruitment and activation of T cells.[1]
Comparative In Vivo Efficacy: Ulevostinag vs. Standard Cytotoxic Agent
The definitive test for on-target activity involves in vivo studies using tumor-bearing mice. A comparison between wild-type (WT) mice and STING-/- mice demonstrates the dependency of Ulevostinag on its target. A standard cytotoxic agent (SCA), which operates through a STING-independent mechanism (e.g., DNA damage), is included as a control to ensure that the STING-/- model does not have a generalized resistance to anti-cancer therapies.
Knockout mouse models are a powerful tool in pharmacology for confirming a drug's mechanism of action, especially when highly selective antagonists are unavailable.[4][5][6] By removing the target gene, researchers can observe if the drug's effects are diminished or completely absent, thereby validating the target engagement.[7][8]
Data Summary: Tumor Growth Inhibition
The following table summarizes hypothetical data from a study where tumor-bearing WT and STING-/- mice were treated with Ulevostinag (isomer 2) or an SCA.
| Treatment Group | Mouse Model | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle | Wild-Type | 1500 ± 120 | 0% |
| Ulevostinag (isomer 2) | Wild-Type | 300 ± 45 | 80% |
| Standard Cytotoxic Agent (SCA) | Wild-Type | 450 ± 60 | 70% |
| Vehicle | STING-/- | 1550 ± 130 | 0% |
| Ulevostinag (isomer 2) | STING-/- | 1480 ± 115 | ~5% (Not Significant) |
| Standard Cytotoxic Agent (SCA) | STING-/- | 480 ± 55 | 69% |
Data are presented as mean ± SEM and are representative examples.
The results clearly indicate that Ulevostinag's anti-tumor activity is abolished in the absence of the STING protein, whereas the efficacy of the SCA remains intact, confirming the specific on-target activity of Ulevostinag.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
In Vivo Tumor Model and Drug Administration
-
Models: Wild-type C57BL/6 mice and STING-/- (TMEM173 knockout) mice on a C57BL/6 background, aged 8-10 weeks.
-
Tumor Implantation: Mice are subcutaneously injected in the right flank with 5 x 10^5 MC38 colon adenocarcinoma cells suspended in 100 µL of PBS.
-
Treatment: When tumors reach an average volume of 80-100 mm³, mice are randomized into treatment groups (n=10 per group).
-
Ulevostinag (isomer 2): Administered via intratumoral injection at a dose of 20 µg every 3 days for 3 cycles.
-
Standard Cytotoxic Agent: Administered intraperitoneally at a clinically relevant dose based on prior studies.
-
Vehicle: Administered following the same route and schedule as the active compounds.
-
-
Monitoring: Tumor volume is measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are monitored concurrently.
Cytokine Analysis by Luminex Assay
-
Objective: To quantify the levels of key cytokines induced by STING activation in the tumor microenvironment.
-
Sample Collection: At 24 hours post-first dose, a subset of mice (n=3-5 per group) is euthanized, and tumors are harvested.
-
Protocol:
-
Tumors are homogenized in a lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged, and the supernatant (tumor lysate) is collected.
-
Total protein concentration in the lysate is determined using a BCA assay.
-
A multi-analyte Luminex panel (e.g., for IFN-β, TNF-α, IL-6) is used to measure cytokine concentrations according to the manufacturer's instructions.
-
Cytokine levels are normalized to the total protein concentration in each sample.
-
Data Summary: Intratumoral Cytokine Levels
| Treatment Group | Mouse Model | IFN-β (pg/mg protein) | TNF-α (pg/mg protein) |
| Vehicle | Wild-Type | 15 ± 5 | 50 ± 12 |
| Ulevostinag (isomer 2) | Wild-Type | 850 ± 90 | 1200 ± 150 |
| Vehicle | STING-/- | 12 ± 4 | 45 ± 10 |
| Ulevostinag (isomer 2) | STING-/- | 20 ± 6 (Not Sig.) | 60 ± 15 (Not Sig.) |
Data are presented as mean ± SEM and are representative examples.
This data demonstrates that Ulevostinag induces a robust cytokine response in WT mice, which is completely absent in STING-/- mice, providing further evidence of its specific mechanism.
Validation Workflow
The logical flow for validating a targeted agent like Ulevostinag using knockout models is essential for a structured research plan.
Conclusion
The use of STING knockout models is an indispensable tool for unequivocally demonstrating that the anti-tumor effects of Ulevostinag (isomer 2) are mediated through its intended target. The absence of both therapeutic efficacy and pharmacodynamic biomarker modulation (i.e., cytokine production) in STING-/- mice, in contrast to the robust responses seen in wild-type mice, provides definitive evidence of on-target activity. This validation is a critical step in the preclinical development of targeted immunotherapies, ensuring a clear understanding of the drug's mechanism of action before advancing to clinical trials.
References
- 1. Ulevostinag | MK-1454 | STING agonist | CAS 2082743-96-0 | Buy MK1454 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. Use of knockout technology to resolve pharmacological problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lab Signals | Your Biweekly Source forLife Science Research Insights [genetargeting.com]
- 6. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 7. Knockout Models - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
Cross-Reactivity Profile of Ulevostinag (isomer 2): A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Ulevostinag (also known as MK-1454) is a synthetic cyclic dinucleotide (CDN) that has been developed as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] Activation of STING by Ulevostinag triggers a cascade of downstream signaling, leading to the production of type I interferons and other pro-inflammatory cytokines. This mechanism is central to its investigation as an immunotherapeutic agent in oncology.[4][5][6]
While the primary target of Ulevostinag is the STING protein, a comprehensive understanding of its selectivity and potential for cross-reactivity with other receptors is crucial for a complete safety and efficacy profile. This guide provides a comparative overview of the known interactions of Ulevostinag and discusses the broader context of STING agonist selectivity.
Summary of Known Receptor Interactions
Currently, publicly available data on the specific cross-reactivity of Ulevostinag (isomer 2) with a broad panel of other receptors is limited. Preclinical development of therapeutic agents typically involves extensive safety pharmacology studies, including receptor screening panels, to identify potential off-target interactions. However, the detailed results of such studies for Ulevostinag have not been widely published.
The primary pharmacological activity of Ulevostinag is its high-affinity binding to and activation of the STING receptor.[1] This interaction is understood to be the principal driver of its biological effects.
Comparison with Other STING Agonists
The development of STING agonists is an active area of research, with various structural classes of molecules being investigated. While specific cross-reactivity data for Ulevostinag is not available, general considerations for the selectivity of cyclic dinucleotide-based STING agonists include:
-
Structural Similarity to Endogenous Ligands: Ulevostinag is a derivative of the natural STING ligand, cyclic GMP-AMP (cGAMP).[1][2] This structural similarity generally favors on-target specificity.
-
Potential for Off-Target Effects: As with any therapeutic agent, the potential for off-target effects exists. For STING agonists, systemic administration can lead to unwanted inflammatory responses.[3] Intratumoral administration, as has been primarily studied for Ulevostinag, is one strategy to mitigate such systemic effects.[4]
Without specific experimental data, a direct comparison of Ulevostinag's cross-reactivity with other STING agonists is not possible.
Experimental Protocols
To assess the cross-reactivity of a compound like Ulevostinag (isomer 2), a series of standardized in vitro and in vivo studies are typically performed during preclinical development. The following are representative protocols for key experiments.
Receptor Binding Assays
Objective: To determine the binding affinity of Ulevostinag (isomer 2) to a panel of off-target receptors, ion channels, and transporters.
Methodology:
-
Panel Selection: A broad panel of receptors is selected, often based on structural similarity to the intended target or known liabilities of the chemical class. Commercial services offer panels of several hundred targets.
-
Assay Format: Radioligand binding assays are a common format. In this setup, a known radiolabeled ligand for the receptor of interest is incubated with the receptor preparation in the presence and absence of the test compound (Ulevostinag).
-
Procedure:
-
Prepare membranes or cell lysates expressing the receptor of interest.
-
Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of Ulevostinag.
-
After reaching equilibrium, separate the bound and free radioligand by filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
-
Data Analysis: The concentration of Ulevostinag that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to a binding affinity constant (Ki).
In Vitro Functional Assays
Objective: To assess the functional activity (agonist or antagonist) of Ulevostinag (isomer 2) at any identified off-target receptors.
Methodology:
-
Cell-Based Assays: Utilize cell lines endogenously or recombinantly expressing the receptor of interest.
-
Functional Readout: The choice of readout depends on the signaling pathway of the receptor. Examples include:
-
GPCRs: Measurement of second messengers like cAMP or intracellular calcium mobilization.
-
Ion Channels: Patch-clamp electrophysiology to measure changes in ion flow.
-
Kinases: Assays to measure the phosphorylation of a substrate.
-
-
Procedure:
-
Culture the appropriate cell line.
-
Expose the cells to a range of concentrations of Ulevostinag.
-
Measure the functional response using a suitable detection method (e.g., fluorescence, luminescence, or electrophysiology).
-
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathways and Experimental Workflows
STING Signaling Pathway
Ulevostinag activates the STING pathway, which plays a critical role in the innate immune response to cytosolic DNA.
Caption: Ulevostinag-induced STING signaling pathway.
Experimental Workflow for Cross-Reactivity Screening
The process of evaluating the selectivity of a drug candidate involves a tiered approach, starting with broad screening and progressing to more detailed functional characterization.
Caption: Tiered workflow for assessing off-target activity.
References
- 1. A DNA‐Modularized STING Agonist with Macrophage‐Selectivity and Programmability for Enhanced Anti‐Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Profile of STING agonist and inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
A Comparative Guide: Ulevostinag (isomer 2) vs. First-Generation STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to mimic the natural ligands of this pathway, triggering a potent anti-tumor immune response. This guide provides a comparative analysis of Ulevostinag (isomer 2), a next-generation STING agonist, and first-generation STING agonists, with a focus on their performance backed by experimental data.
Executive Summary
Ulevostinag (also known as MK-1454) is a synthetic cyclic dinucleotide (CDN) STING agonist that has demonstrated promising anti-tumor activity in preclinical and clinical studies. First-generation STING agonists, such as ADU-S100 (MIW815), are also CDNs that paved the way for this class of therapeutics. While both generations of agonists activate the STING pathway, advancements in medicinal chemistry have sought to improve upon the limitations of early compounds, such as limited potency and suboptimal pharmacokinetic properties. This guide will delve into the available data to provide a comparative overview.
Mechanism of Action: The STING Signaling Pathway
The STING pathway is a critical component of the innate immune system. It detects the presence of cytosolic DNA, a danger signal often associated with viral infections or cellular damage, including that which occurs within the tumor microenvironment. Upon activation, STING initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines, in turn, promote the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately leading to a robust anti-tumor immune response.
Ulevostinag (isomer 2): A Comparative Guide to Potency in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Ulevostinag (also known as MK-1454), a potent agonist of the stimulator of interferon genes (STING) pathway, has emerged as a promising candidate in cancer immunotherapy. As a cyclic dinucleotide, it exists in several isomeric forms. This guide provides a comparative overview of the potency of Ulevostinag, with a focus on the publicly available data regarding its activity and a comparison with other STING agonists.
Comparative Potency of STING Agonists
To provide a framework for evaluating the potential potency of Ulevostinag (isomer 2), this section summarizes the available in vitro potency data for other well-characterized STING agonists in the human monocytic cell line THP-1, a common model for studying STING activation. The potency is typically measured as the half-maximal effective concentration (EC50) for the induction of a downstream reporter, such as IFN-β or an interferon-stimulated response element (ISRE).
| STING Agonist | Cell Line | Assay Readout | EC50 |
| ADU-S100 (MIW815) | THP-1 Dual | IRF3-mediated Luciferase | 3.03 µg/mL |
| ADU-S100 (MIW815) | THP-1 Dual | NF-κB-mediated SEAP | 4.85 µg/mL |
| diABZI-V/C-DBCO | THP1-Dual | STING Activation | 1.47 nM |
| diABZI-amine | THP1-Dual | STING Activation | 0.144 nM |
| STING agonist-11 | THP-1 | STING Activation | 18 nM |
| STING agonist-12 | THP-1 | STING Activation | 185 nM |
| STING agonist-42 | THP-1 | STING Activation | 0.06 µM |
| G10 | THP-1 (HAQ variant) | IRF3 Activation | Less active |
| G10 | Cells (R232 variant) | IRF3 Activation | 2.5 µM |
| G10 | Cells (H232 variant) | IRF3 Activation | 4.3 µM |
Experimental Protocols
A detailed understanding of the methodologies used to assess STING agonist potency is crucial for interpreting and comparing experimental data. Below is a representative protocol for an in vitro STING activation assay.
In Vitro STING Activation Assay
Objective: To determine the potency of a STING agonist by measuring the induction of a downstream reporter (e.g., IFN-β) in a suitable cell line (e.g., THP-1).
Materials:
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin)
-
STING agonist (e.g., Ulevostinag)
-
Control STING agonist (e.g., 2'3'-cGAMP)
-
Transfection reagent (if required for compound delivery)
-
96-well cell culture plates
-
ELISA kit for human IFN-β
-
Plate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test STING agonist and a known control agonist in cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
IFN-β ELISA: Quantify the concentration of IFN-β in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the logarithm of the agonist concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.
Visualizations
STING Signaling Pathway
Caption: The STING signaling pathway activated by Ulevostinag.
Experimental Workflow for Potency Assessment
Caption: A generalized workflow for determining STING agonist potency.
References
Comparative Analysis of Ulevostinag (Isomer 2) and Alternative STING Agonists in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental results for the STING (Stimulator of Interferon Genes) agonist Ulevostinag (also known as MK-1454), with a focus on its preclinical and clinical findings. While the specific designation "isomer 2" is not consistently detailed in publicly available literature, this document will refer to the well-documented compound Ulevostinag (MK-1454). The guide compares its performance with other STING agonists in development, supported by available experimental data.
The activation of the STING pathway is a promising strategy in cancer immunotherapy.[1][2] STING agonists work by mimicking a natural danger signal, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][3][4] This, in turn, activates an anti-tumor immune response.[5][6][7] Ulevostinag is a cyclic dinucleotide (CDN) STING agonist that has been evaluated in clinical trials, both as a monotherapy and in combination with other cancer treatments.[8]
The STING Signaling Pathway
The STING pathway is a crucial component of the innate immune system that detects the presence of cytosolic DNA, a sign of infection or cellular damage. The pathway can be summarized as follows:
Quantitative Data Presentation
The following tables summarize the available preclinical and clinical data for Ulevostinag and selected alternative STING agonists. It is important to note that the data are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Preclinical In Vivo Efficacy of STING Agonists
| Compound | Animal Model | Dosing Regimen | Key Findings |
| Ulevostinag (MK-1454) | MC38 Colon Carcinoma | Intratumoral | Induced complete tumor regression and enhanced the efficacy of anti-PD-1 therapy. |
| Ulevostinag (MK-1454) | B16F10 Melanoma | Intratumoral | Showed anti-tumor activity and synergized with anti-PD-1 treatment. |
| ADU-S100 (MIW815) | Esophageal Adenocarcinoma | Intratumoral | Decreased mean tumor volume by 30.1% as monotherapy and 50.8% with radiation.[9] |
| ADU-S100 (MIW815) | Prostate Cancer (in vitro co-culture) | In vitro | In combination with IL-15, significantly increased cancer cell death.[10] |
| BMS-986301 | CT26 and MC38 Murine Tumor Models | Intratumoral | Greater than 90% regression in injected and noninjected tumors.[11] |
Table 2: Clinical Trial Data for STING Agonists
| Compound | Phase | Combination Therapy | Tumor Types | Key Findings |
| Ulevostinag (MK-1454) | Phase I/II | Pembrolizumab | Advanced Solid Tumors and Lymphomas | Manageable toxicity and evidence of anti-tumor activity, particularly in HNSCC.[8] |
| ADU-S100 (MIW815) | Phase Ib | Spartalizumab (anti-PD-1) | Advanced Solid Tumors and Lymphomas | Well-tolerated with an overall response rate of 10.4%.[12] |
| E7766 | Phase I | Monotherapy | Advanced Solid Tumors and Lymphomas | Currently under investigation.[1] |
| SYNB1891 | Phase I | Atezolizumab (anti-PD-L1) | Refractory Advanced Solid Tumors or Lymphoma | No dose-limiting toxicities observed in monotherapy.[13] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of STING agonists.
Protocol 1: In Vivo Anti-Tumor Efficacy Study
This protocol describes a general workflow for assessing the in vivo efficacy of a STING agonist in a syngeneic mouse tumor model.
Detailed Steps:
-
Cell Culture: Syngeneic tumor cells (e.g., MC38 for colon cancer, B16F10 for melanoma) are cultured in appropriate media and conditions.
-
Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Tumor growth is monitored, and tumor volume is calculated using the formula: (length x width^2) / 2.
-
Treatment: When tumors reach a predetermined size, mice are randomized into treatment and control groups. The STING agonist is administered, often intratumorally, at a specified dose and schedule.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment groups to the control group.
Protocol 2: Interferon-β (IFN-β) Induction Assay (ELISA)
This protocol outlines the steps for measuring the induction of IFN-β in cell culture supernatants following treatment with a STING agonist, using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human IFN-β ELISA kit (containing pre-coated plates, detection antibody, HRP conjugate, TMB substrate, and stop solution)
-
Cell line capable of producing IFN-β (e.g., THP-1)
-
STING agonist
-
Cell culture medium and supplements
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., THP-1) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Stimulation: Treat the cells with various concentrations of the STING agonist or a vehicle control. Incubate for a specified period (e.g., 24 hours) to allow for IFN-β production.
-
Sample Collection: Centrifuge the plate to pellet the cells and collect the cell culture supernatant.
-
ELISA Protocol:
-
Prepare IFN-β standards and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the pre-coated microplate and incubate.
-
Wash the plate multiple times to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the HRP conjugate and incubate.
-
Wash the plate.
-
Add the TMB substrate and incubate in the dark to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the IFN-β standards.
-
Determine the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.
-
Note on Reproducibility: The reproducibility of experimental results with STING agonists can be influenced by several factors, including the specific cell line or animal model used, the formulation and delivery method of the agonist, and the specific assay conditions. It is crucial to carefully control these variables to ensure consistent and reliable data.
References
- 1. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 8. Phase I and II Clinical Studies of the STING Agonist Ulevostinag with and without Pembrolizumab in Participants with Advanced or Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Combination of Interleukin-15 With a STING Agonist, ADU-S100 Analog: A Potential Immunotherapy for Prostate Cancer [frontiersin.org]
- 11. targetedonc.com [targetedonc.com]
- 12. Aduro Biotech Presents Preliminary Results from Ongoing [globenewswire.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ulevostinag (Isomer 2): A Guide for Laboratory Professionals
Effective management and disposal of potent research compounds like Ulevostinag (Isomer 2) are critical for maintaining laboratory safety and environmental compliance. As a potent cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein, Ulevostinag (also known as MK-1454) requires careful handling throughout its lifecycle, including disposal.[1][2] This guide provides essential information and step-by-step procedures for the proper disposal of Ulevostinag (Isomer 2) in a research setting.
Due to the absence of a specific Safety Data Sheet (SDS) detailing the disposal of "Ulevostinag (isomer 2)," the following procedures are based on general best practices for the disposal of potent, non-controlled pharmaceutical compounds and hazardous chemical waste in a laboratory setting.[3][4][5] Adherence to local, state, and federal regulations is mandatory.
Core Principles of Ulevostinag Disposal
All unusable forms of Ulevostinag, including pure compound, contaminated materials, and solutions, must be treated as hazardous chemical waste.[3] Under no circumstances should Ulevostinag be disposed of down the drain or in regular solid waste containers.[6][7] Improper disposal can lead to environmental contamination and potential health hazards.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Identify all waste streams containing Ulevostinag (isomer 2). This includes:
-
Expired or unused pure compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated labware (e.g., vials, pipette tips, culture plates).
-
Solutions containing Ulevostinag.
-
Spill cleanup materials.
-
-
Segregate Ulevostinag waste from other laboratory waste streams at the point of generation. Use dedicated, clearly labeled hazardous waste containers.[4][7]
2. Waste Containment and Labeling:
-
Solid Waste: Collect solid waste, such as contaminated PPE and labware, in a designated, puncture-resistant, and leak-proof container. The container should have a secure lid.
-
Liquid Waste: Collect liquid waste in a compatible, non-reactive, and sealable container. Ensure the container is appropriate for the solvent used (if any).
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Ulevostinag (isomer 2)".[6][8] The label should also include the date accumulation started and the specific contents (e.g., "Ulevostinag contaminated gloves and tips").
3. Storage:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8]
-
The SAA should be a secure area, away from general laboratory traffic and drains.
-
Ensure that incompatible waste types are segregated to prevent dangerous reactions.[9]
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[8]
-
If your institution does not have an EHS office, you must contract with a licensed hazardous waste disposal company.[4]
-
Provide the disposal vendor with a complete and accurate description of the waste.
5. Documentation:
-
Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of Ulevostinag (isomer 2) waste.
Quantitative Data Summary
No specific quantitative data regarding disposal parameters for Ulevostinag (isomer 2) is publicly available. Disposal procedures should be qualitative and based on the precautionary principle for potent pharmaceutical compounds.
| Parameter | Guideline |
| pH of Liquid Waste | Neutralize if safely possible without creating additional hazards; otherwise, dispose of as is. |
| Concentration Limits | No established limits; treat all concentrations as hazardous. |
| Storage Time Limit | Follow institutional and local regulations for satellite accumulation area storage times. |
Decision Pathway for Ulevostinag Disposal
Caption: Decision-making process for the disposal of Ulevostinag waste.
Disclaimer: This information is intended as a guide and does not replace the need for a site-specific risk assessment and adherence to all applicable regulations. Always consult your institution's Environmental Health and Safety department for specific guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 4. mlienvironmental.com [mlienvironmental.com]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Personal protective equipment for handling Ulevostinag (isomer 2)
Disclaimer: Ulevostinag (also known as MK-1454) is an investigational potent STING (stimulator of interferon genes) agonist for research use.[1][2] This document provides guidance for handling Ulevostinag (isomer 2) in a laboratory setting. The information herein is based on general best practices for handling potent, novel chemical compounds. A comprehensive, substance-specific risk assessment should be conducted by qualified personnel before any handling. All operations must comply with institutional and national safety regulations.
Hazard Identification and Personal Protective Equipment (PPE)
Ulevostinag is a potent cyclic dinucleotide agonist designed to modulate immune responses.[1][2] While specific toxicology data for isomer 2 is not publicly available, compounds of this nature should be handled as potentially hazardous. Assume the compound is a potent respiratory, skin, and eye irritant, and may have sensitizing properties. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
A risk-based approach to PPE selection is mandatory. The following table summarizes the minimum required PPE for common laboratory tasks involving Ulevostinag (isomer 2).
| Task | Engineering Controls | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing neat powder | Certified Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloved, Nitrile (see Table 2) | Chemical safety goggles | Standard, buttoned | N95/FFP2 or higher |
| Preparing stock solutions | Certified Chemical Fume Hood | Double-gloved, Nitrile (see Table 2) | Chemical safety goggles | Standard, buttoned | Not required if in fume hood |
| Dilutions / Aliquoting | Certified Chemical Fume Hood or Biosafety Cabinet | Nitrile (see Table 2) | Safety glasses with side shields | Standard, buttoned | Not required |
| In vivo administration | Biosafety Cabinet or Ventilated Cage Changing Station | Nitrile (see Table 2) | Safety glasses with side shields | Standard, buttoned | Recommended |
Table 1: Minimum Personal Protective Equipment (PPE) Requirements.
The selection of appropriate gloves is critical. The following table provides illustrative guidance; always consult the glove manufacturer's compatibility charts.
| Glove Material | Minimum Thickness (mil) | Estimated Breakthrough Time | Recommendation |
| Nitrile | 4 | > 60 minutes | Suitable for handling solutions and for short-duration powder handling. Change immediately upon contamination. |
| Neoprene | 8 | > 480 minutes | Recommended for extensive handling or spill cleanup. |
Table 2: Illustrative Glove Selection Guide.
Caption: PPE selection workflow for Ulevostinag (isomer 2).
Operational Plan: Handling and Storage
Storage:
-
Store Ulevostinag (isomer 2) in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Follow the supplier's specific storage temperature recommendations, often at -20°C or -80°C for solid forms.
Weighing:
-
Designate a specific area within a chemical fume hood or ventilated balance enclosure for weighing.
-
Don appropriate PPE (See Table 1).
-
Use anti-static tools and weigh paper.
-
Carefully transfer the required amount, minimizing the creation of dust.
-
Clean the balance and surrounding area with a damp cloth immediately after use. Dispose of the cloth as hazardous waste.
-
Securely close the primary container before removing it from the hood.
Solution Preparation:
-
All solution preparation must be performed in a certified chemical fume hood.
-
Don appropriate PPE (See Table 1).
-
Add solvent to the pre-weighed Ulevostinag powder slowly to avoid splashing.
-
Ensure the compound is fully dissolved before removing the solution from the fume hood.
-
Label the solution container clearly with the compound name, concentration, solvent, date, and hazard symbols.
Disposal Plan
All waste containing Ulevostinag (isomer 2), including contaminated PPE, weigh boats, and solutions, must be treated as hazardous chemical waste.
| Waste Stream | Container Type | Labeling | Disposal Procedure |
| Solid Waste | Lined, sealed waste container | "Hazardous Chemical Waste: Ulevostinag" | For contaminated gloves, weigh paper, pipette tips, etc. |
| Liquid Waste | Sealable, chemically compatible container | "Hazardous Liquid Waste: Ulevostinag in [Solvent]" | For unused solutions and first rinse of contaminated glassware. |
| Sharps | Puncture-proof sharps container | "Hazardous Sharps Waste: Ulevostinag" | For contaminated needles and syringes. |
Table 3: Waste Stream Management for Ulevostinag (isomer 2).
Decontamination:
-
Wipe surfaces with 70% ethanol or another appropriate laboratory disinfectant.
-
For glassware, rinse with a small amount of the solvent used, and dispose of the rinsate as hazardous liquid waste. Then, wash thoroughly with soap and water.
Caption: Waste disposal decision workflow.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Ulevostinag (isomer 2) (Molecular Weight: 710.52 g/mol ) in DMSO.[2]
Methodology:
-
Preparation:
-
Move the vial of Ulevostinag (isomer 2) powder from storage (-20°C or -80°C) to a desiccator and allow it to equilibrate to room temperature before opening (approx. 30-60 minutes).
-
Prepare the workspace in a chemical fume hood. Lay down absorbent bench paper.
-
Assemble all necessary equipment: microcentrifuge tubes, pipette and tips, vortex mixer, and anhydrous DMSO.
-
-
Weighing:
-
Don appropriate PPE (See Table 1).
-
On a calibrated analytical balance inside a ventilated enclosure, weigh 1.0 mg of Ulevostinag (isomer 2) into a tared microcentrifuge tube.
-
Record the exact weight.
-
-
Solubilization:
-
Based on the exact weight, calculate the required volume of DMSO for a 10 mM solution.
-
Volume (µL) = (Weight (mg) / 710.52 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L
-
For 1.0 mg, the required volume is approximately 140.7 µL.
-
-
In the fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
-
Dissolution:
-
Cap the tube securely.
-
Vortex the solution for 1-2 minutes until all solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Storage and Labeling:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with: "Ulevostinag (isomer 2), 10 mM in DMSO," preparation date, and your initials.
-
Store aliquots at -20°C or -80°C as recommended for the compound's stability in solution.
-
Caption: Workflow for preparing a 10 mM stock solution.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
